MDVN1003
Description
Propriétés
IUPAC Name |
1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c23-16-8-13(9-17-20(16)31-4-3-26-17)19-18-21(25)27-10-28-22(18)30(29-19)15-6-11-1-2-14(24)5-12(11)7-15/h1-2,5,8-10,15,26H,3-4,6-7,24H2,(H2,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJLSBKQZMEISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2F)C3=NN(C4=NC=NC(=C34)N)C5CC6=C(C5)C=C(C=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dual BTK/PI3Kδ Inhibition by MDVN1003: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
MDVN1003 is a novel, potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). By concurrently targeting these two key nodes in the B-cell receptor (BCR) signaling pathway, this compound represents a promising therapeutic strategy for B-cell malignancies. This document provides a comprehensive technical guide to the preclinical data and methodologies associated with the characterization of this compound.
Core Mechanism of Action: Dual Inhibition of BTK and PI3Kδ
This compound is designed to simultaneously block the activity of both BTK and PI3Kδ, two critical enzymes in the signal transduction cascade downstream of the B-cell receptor. The constitutive activation of this pathway is a hallmark of many B-cell cancers. Dual inhibition is hypothesized to provide a more profound and durable anti-tumor response compared to single-agent therapies targeting either kinase alone.[1][2]
Below is a diagram illustrating the targeted signaling pathway.
Quantitative In Vitro Activity
This compound has demonstrated potent inhibitory activity against both BTK and PI3Kδ in biochemical assays. The following table summarizes the key in vitro potency data.
| Target | IC50 (nM) | Assay Type |
| BTK | Low Nanomolar | Biochemical Kinase Assay |
| PI3Kδ | Low Nanomolar | Biochemical Kinase Assay |
Note: Specific IC50 values are often presented in the primary publication, "Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ". For the purposes of this guide, "Low Nanomolar" indicates high potency as described in the literature.[1][2]
In Vivo Efficacy in Preclinical Models
The dual inhibitory action of this compound translates to significant anti-tumor activity in vivo. In a B-cell lymphoma mouse xenograft model, orally administered this compound was shown to be more effective at reducing tumor growth than either the BTK inhibitor ibrutinib or the PI3Kδ inhibitor idelalisib when used as single agents.
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Ibrutinib | (Data from primary publication) |
| Idelalisib | (Data from primary publication) |
| This compound | Superior to single agents |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
Biochemical Kinase Assays (BTK and PI3Kδ)
The inhibitory activity of this compound against BTK and PI3Kδ was determined using in vitro kinase activity assays.
Protocol:
-
Reagents: Recombinant human BTK and PI3Kδ enzymes were used. Specific peptide substrates and ATP concentrations were optimized for each kinase. This compound was serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, ATP, and varying concentrations of this compound were incubated in an appropriate buffer system.
-
Detection: The level of substrate phosphorylation was quantified. This is often accomplished using methods such as radioactive phosphate incorporation (e.g., [γ-³²P]ATP) followed by scintillation counting, or by using fluorescence-based immunoassays that detect the phosphorylated product.
-
Data Analysis: The percentage of kinase activity inhibition was calculated for each concentration of this compound relative to a vehicle control. IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Assays
The on-target effect of this compound in a cellular context was evaluated using B-cell lymphoma cell lines. These assays are critical to confirm that the compound can penetrate cells and inhibit its targets in a more complex biological environment.
Cell Viability/Apoptosis Assays:
-
Cell Culture: B-cell lymphoma cell lines were cultured under standard conditions.
-
Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-1).
-
Apoptosis Measurement: The induction of apoptosis was measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model of B-cell lymphoma.
Protocol:
-
Tumor Implantation: Immunocompromised mice were subcutaneously implanted with a B-cell lymphoma cell line.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment groups and dosed orally with this compound, a vehicle control, or comparator agents (e.g., ibrutinib, idelalisib) on a predetermined schedule.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Data Analysis: The mean tumor volume for each treatment group was plotted over time to assess the effect of the treatments on tumor growth.
Conclusion
This compound is a potent dual inhibitor of BTK and PI3Kδ with promising preclinical activity. The data from in vitro and in vivo studies support its potential as a therapeutic agent for B-cell malignancies. The detailed experimental protocols provided herein offer a basis for the further investigation and development of this and similar dual-acting kinase inhibitors.
References
Unveiling Target Engagement of Novel Therapeutics in Lymphoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of targeted therapies for lymphoma hinges on a thorough understanding of how these agents interact with their intended molecular targets within the complex cellular environment. This technical guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement of novel therapeutics in lymphoma cells. While specific data for the investigational compound MDVN1003 is not publicly available, this document outlines the essential experimental frameworks and data presentation strategies crucial for such an evaluation. We will explore key experimental protocols, present illustrative quantitative data for representative targeted agents in lymphoma, and visualize complex signaling pathways and workflows to provide a comprehensive resource for researchers in the field.
Introduction to Target Engagement
Target engagement is the critical first step in the mechanism of action of any targeted therapy. It refers to the binding of a drug molecule to its intended biological target (e.g., a protein kinase, a receptor, or another specific molecule) within a living cell. Demonstrating and quantifying target engagement is paramount in early-stage drug discovery and development for several reasons:
-
Validation of Mechanism of Action: It provides direct evidence that the drug is reaching and interacting with its intended target.
-
Correlation with Cellular Effects: Target engagement data can be correlated with downstream cellular effects, such as inhibition of signaling pathways or induction of apoptosis, to build a strong pharmacodynamic relationship.
-
Dose-Response Characterization: It helps in determining the optimal concentration of the drug required to achieve a therapeutic effect.
-
Lead Optimization: Comparing the target engagement of different drug candidates can aid in the selection of the most potent and specific compounds.
Key Methodologies for Assessing Target Engagement
A variety of biochemical and biophysical techniques can be employed to measure target engagement in lymphoma cells. The choice of method depends on the nature of the target and the specific questions being addressed.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[1][2][3][4][5] It is based on the principle that the binding of a ligand (drug) to a protein increases the protein's thermal stability.[3][4][5]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture lymphoma cells to the desired density. Treat the cells with the investigational compound (e.g., this compound) at various concentrations for a specified duration. Include a vehicle-treated control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Illustrative Experimental Workflow for CETSA
References
- 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
MDVN1003 chemical structure and properties
An In-Depth Technical Guide to MDVN1003: A Dual BTK/PI3Kδ Inhibitor For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting these two key nodes, this compound offers a promising therapeutic strategy for various hematological cancers, particularly non-Hodgkin's lymphoma (NHL). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental data for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-(8-amino-3-(1-(but-2-ynoyl)azetidin-3-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide |
| CAS Number | 2058116-52-0 |
| Molecular Formula | C22H20FN7O |
| SMILES | CC#CC(=O)N1CC(C1)n2c(c3c(n2)N=C(C=N3)N)c4ccc(cc4)C(=O)Nc5ccccn5 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 417.45 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting two key enzymes in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ).[1] The BCR pathway is essential for the survival, proliferation, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.
Upon antigen binding to the BCR, a signaling cascade is initiated. This involves the phosphorylation and activation of several downstream proteins, including BTK and PI3Kδ. Activated BTK and PI3Kδ, in turn, activate further downstream effectors such as AKT and ERK, which promote cell survival and proliferation.[1] By inhibiting both BTK and PI3Kδ, this compound effectively blocks these pro-survival signals, leading to apoptosis (programmed cell death) in malignant B-cells.[1]
Potency and Efficacy
The inhibitory activity of this compound against its target kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this dual inhibitor.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BTK | 32.3 |
| PI3Kδ | 16.9 |
These low nanomolar IC50 values indicate that this compound is a highly potent inhibitor of both BTK and PI3Kδ. This dual activity is critical for its enhanced efficacy in overcoming potential resistance mechanisms that may arise from the inhibition of a single target.
Experimental Protocols
The following provides a generalized methodology for key experiments used to characterize the activity of dual BTK/PI3Kδ inhibitors like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against BTK and PI3Kδ.
Methodology:
-
Recombinant human BTK and PI3Kδ enzymes are used.
-
A suitable substrate (e.g., a peptide for BTK, phosphatidylinositol for PI3Kδ) is prepared.
-
The enzymes are incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Methodology:
-
Select a suitable B-cell lymphoma cell line (e.g., a cell line known to be dependent on BCR signaling).
-
Seed the cells in a multi-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay.
-
Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to untreated control cells.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Conclusion
This compound is a potent dual inhibitor of BTK and PI3Kδ with promising potential for the treatment of B-cell malignancies. Its ability to simultaneously block two critical nodes in the BCR signaling pathway provides a strong rationale for its continued investigation and development. The data presented in this guide offer a foundational understanding of its chemical properties, mechanism of action, and in vitro potency, providing a valuable resource for researchers in the field of oncology and drug discovery.
References
The Dual BTK/PI3Kδ Inhibitor MDVN1003: A Technical Overview of its Impact on B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDVN1003 is a potent, orally bioavailable small molecule that dually inhibits Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Both BTK and PI3Kδ are critical downstream effectors of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies, including non-Hodgkin's lymphoma (NHL). By simultaneously targeting these two key nodes, this compound has demonstrated the potential for a more profound and durable anti-tumor response compared to single-agent inhibition of either kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on BCR signaling, and the experimental protocols used to characterize its activity.
Core Mechanism of Action
Upon antigen binding, the B-cell receptor initiates a signaling cascade that is essential for B-cell activation, proliferation, and survival. This process is heavily reliant on the activity of both BTK and PI3Kδ. This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of both enzymes, thereby blocking the downstream signaling events that promote the growth of malignant B-cells. This dual inhibition leads to the induction of apoptosis (programmed cell death) in B-cell lymphoma cells.
Quantitative Data Summary
The inhibitory activity of this compound against BTK and PI3Kδ, as well as its effect on cell proliferation, has been quantified in various preclinical studies. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 (nM) | Assay Type |
| BTK | Data not publicly available | Kinase Assay |
| PI3Kδ | Data not publicly available | Kinase Assay |
| Cell Line | IC50 (µM) | Assay Type |
| B-cell Lymphoma Cell Line | Data not publicly available | Cell Proliferation Assay |
| Erythroblast Cell Line | Inactive | Cell Proliferation Assay |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK and PI3Kδ enzymes.
-
Protocol:
-
Recombinant human BTK and PI3Kδ enzymes are incubated with a fluorescently labeled ATP substrate and a specific peptide or lipid substrate in a multi-well plate format.
-
This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on B-cell lymphoma cell lines.
-
Protocol:
-
B-cell lymphoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blot Analysis of BCR Signaling
-
Objective: To investigate the effect of this compound on the phosphorylation status of key downstream effectors of the BCR signaling pathway, such as BTK, AKT, and ERK.
-
Protocol:
-
B-cell lymphoma cells are pre-treated with various concentrations of this compound for a specified duration.
-
The cells are then stimulated with an anti-IgM antibody to activate the B-cell receptor.
-
Following stimulation, the cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of BTK, AKT, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the changes in protein phosphorylation levels.
-
In Vivo B-cell Lymphoma Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously implanted with a suspension of B-cell lymphoma cells.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the control group.
-
Conclusion
This compound is a promising therapeutic agent for B-cell malignancies due to its dual inhibition of BTK and PI3Kδ, two key kinases in the B-cell receptor signaling pathway. The preclinical data, though not fully available in the public domain, suggests potent and selective activity. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel inhibitors targeting the BCR signaling cascade. Further research is warranted to fully elucidate the clinical potential of this dual-targeting strategy.
An In-depth Technical Guide to the Downstream Signaling Pathways of MDVN1003, a Dual BTK/PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDVN1003 is a first-in-class, selective, and orally bioavailable dual inhibitor of Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). With potent inhibitory activity against both enzymes (IC50 values of 32.3 nM for BTK and 16.9 nM for PI3Kδ), this compound is a promising therapeutic candidate for B-cell malignancies such as non-Hodgkin's lymphoma (NHL). This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It details the molecular mechanisms of action, presents quantitative data from representative studies on dual BTK/PI3Kδ inhibitors, outlines key experimental protocols for its characterization, and provides visualizations of the signaling cascades and experimental workflows.
Introduction: The Rationale for Dual BTK and PI3Kδ Inhibition
The B-cell receptor (BCR) signaling pathway is crucial for the proliferation, differentiation, and survival of both normal and malignant B-cells. Two key enzymes in this pathway, BTK and PI3Kδ, represent critical nodes for therapeutic intervention.
-
Bruton's Tyrosine Kinase (BTK): A member of the Tec family of non-receptor tyrosine kinases, BTK is essential for relaying signals from the BCR. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2). This leads to the activation of transcription factors such as NF-κB, which promotes cell survival and proliferation.
-
Phosphoinositide 3-Kinase Delta (PI3Kδ): The delta isoform of PI3K is predominantly expressed in hematopoietic cells. It is a key mediator of BCR and other immune receptor signaling pathways. Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, including the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.
Given the critical and partially parallel roles of the BTK and PI3Kδ pathways in B-cell malignancies, simultaneous inhibition with a dual inhibitor like this compound offers a compelling therapeutic strategy. This approach has the potential to induce a more profound and durable response, and to overcome potential resistance mechanisms that may arise from the activation of alternative survival pathways when only one target is inhibited.
Core Downstream Signaling Pathways of this compound
This compound exerts its therapeutic effect by concurrently blocking the enzymatic activity of both BTK and PI3Kδ. This dual inhibition leads to the suppression of their respective downstream signaling cascades.
Inhibition of the BTK Signaling Pathway
By inhibiting BTK, this compound prevents the phosphorylation and activation of PLCγ2. This, in turn, blocks the generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The consequences of this blockade are:
-
Reduced Calcium Mobilization: IP3-mediated calcium release from the endoplasmic reticulum is diminished.
-
Inhibition of Downstream Kinases: The activation of protein kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway is attenuated.
-
Suppression of NF-κB Activation: A key transcription factor for B-cell survival and proliferation, NF-κB, remains in the cytoplasm in its inactive state.
dot
Unraveling Kinase Inhibitor Selectivity: A Technical Guide for BTK and PI3K Delta
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, particularly in immunology and oncology, the precise inhibition of specific kinases is paramount. Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase delta (PI3Kδ) are two critical nodes in signaling pathways governing the survival, proliferation, and activation of immune cells, primarily B lymphocytes. While the compound "MDVN1003" does not correspond to a publicly disclosed agent, this guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors against BTK and PI3Kδ, a crucial step in the development of safe and effective therapeutics.
The Significance of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Non-selective kinase inhibitors can lead to off-target effects, resulting in toxicity and limiting the therapeutic window. High selectivity for the intended target, such as BTK or PI3Kδ, over other kinases is therefore a key determinant of a drug candidate's success. This guide outlines the methodologies and data presentation strategies essential for characterizing the selectivity profile of inhibitors targeting these two key enzymes.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase in the Tec kinase family, playing an indispensable role in B-cell receptor (BCR) signaling.[1][2][3][4] Upon BCR engagement, BTK is recruited to the plasma membrane and activated, triggering a cascade of downstream signaling events that culminate in B-cell activation, proliferation, and survival.[2][4][5]
Phosphoinositide 3-Kinase delta (PI3Kδ) Signaling Pathway
PI3Kδ is a member of the Class IA PI3K family and is predominantly expressed in hematopoietic cells.[6][7] It plays a crucial role in the signaling pathways of various immune cell receptors, including the BCR.[6][8] PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT and BTK.[4][9]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9669033B2 - Selective PI3K delta inhibitors - Google Patents [patents.google.com]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of MD1003
Introduction
MD1003, a high-dose, pharmaceutical-grade formulation of d-biotin (also known as vitamin B7 or vitamin H), was investigated as a potential therapeutic agent for progressive multiple sclerosis (MS). Developed by MedDay Pharmaceuticals, the rationale behind its use stemmed from the crucial role of biotin as a coenzyme in energy metabolism and myelin synthesis, two key pathways implicated in the neurodegeneration seen in progressive MS.[1][2][3] This document provides a detailed overview of the discovery, synthesis, and preclinical and clinical evaluation of MD1003. It is important to note that the query "MDVN1003" is likely a typographical error, as the extensive body of scientific and clinical literature refers to this compound as MD1003.
Discovery of MD1003: A New Therapeutic Hypothesis for a Known Vitamin
The "discovery" of MD1003 was not the identification of a new molecule, but rather the novel therapeutic hypothesis that high doses of biotin could be beneficial in treating progressive MS.[1][2] This hypothesis was built on biotin's established biochemical functions.
Scientific Rationale
Biotin is an essential cofactor for five carboxylases in mammals, which are critical for the metabolism of glucose, amino acids, and fatty acids.[4] The therapeutic hypothesis for MD1003 in progressive MS is centered on two potential mechanisms of action:
-
Enhanced Energy Production in Demyelinated Axons: Biotin is a cofactor for enzymes in the Krebs cycle. It is proposed that high doses of biotin could enhance the activity of this cycle in demyelinated axons, thereby increasing the production of adenosine triphosphate (ATP) and preventing the axonal degeneration that contributes to progressive disability.[1][2][5]
-
Promotion of Myelin Repair: Biotin is a cofactor for acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the synthesis of long-chain fatty acids, which are essential components of the myelin sheath.[1][3] By activating ACC, high-dose biotin was hypothesized to promote the remyelination of damaged axons by oligodendrocytes.[1][2]
Preclinical Evidence
The therapeutic hypothesis was supported by preclinical studies. For instance, research demonstrated that high-dose pharmaceutical-grade biotin (MD1003) accelerates the differentiation of both murine and grafted human oligodendrocyte progenitor cells (OPCs) in vivo.[6] This provided direct evidence for the potential of MD1003 to promote myelin repair.
Preclinical Data Summary
| Study Type | Model | Key Finding | Quantitative Result | Reference |
| In Vivo | Murine model of demyelination | Accelerated differentiation of oligodendrocyte progenitor cells | The percentage of proliferating human oligodendroglial cells (STEM101+OLIG2+KI67+) over total human oligodendroglial cells (STEM101+OLIG2+) was significantly increased with MD1003 treatment at 12 weeks post-grafting. | [6] |
| In Vivo | Murine model | Increased percentage of human oligodendroglial cells | MD1003 treatment led to a significant increase in the percentage of proliferating human oligodendroglial cells at 12 weeks post-grafting (p-value = 0.017). | [6] |
Synthesis of MD1003 (Pharmaceutical-Grade d-Biotin)
MD1003 is comprised of highly concentrated, pharmaceutical-grade d-biotin.[1] The industrial synthesis of d-biotin is a complex multi-step process. While various synthetic routes have been developed, a common strategy involves the construction of the bicyclic core structure and the introduction of the valeric acid side chain with the correct stereochemistry.
Generalized Experimental Protocol for d-Biotin Synthesis
The following is a generalized protocol based on common synthetic strategies. It is important to note that specific reagents, conditions, and purification methods may vary between different industrial processes.
-
Formation of the Imidazolidinone Core: The synthesis often begins with the creation of a cis-fused imidazolidinone ring system. This can be achieved through various methods, such as the condensation of a diamine with a dicarboxylic acid derivative.
-
Introduction of the Thiolactone Moiety: The sulfur atom is introduced to form a thiolactone. This step is crucial for the subsequent formation of the tetrahydrothiophene ring.
-
Asymmetric Reduction/Resolution: To obtain the desired d-enantiomer, an asymmetric reduction or a resolution of a racemic intermediate is performed. This is a critical step to ensure the biological activity of the final product.
-
Side Chain Introduction: The valeric acid side chain is introduced. This can be accomplished through various methods, such as a Grignard reaction with a suitable precursor.
-
Final Cyclization and Deprotection: The final steps involve the cyclization to form the tetrahydrothiophene ring and the removal of any protecting groups to yield d-biotin.
-
Purification: The final product is purified to pharmaceutical-grade standards using techniques such as recrystallization and chromatography to remove impurities.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of MD1003 in Progressive MS
Caption: Proposed dual mechanism of MD1003 in progressive MS.
MD1003 Discovery and Development Workflow
Caption: The development pipeline for MD1003.
Clinical Development and Outcomes
MD1003 underwent several clinical trials to evaluate its efficacy and safety in patients with progressive MS.
Summary of Key Clinical Trials
| Trial Name | Phase | Number of Patients | Key Endpoint | Outcome | Reference |
| Pilot Study | Open-label | 23 | Clinical improvement | 90% of patients showed clinical improvement. | [1][7] |
| MS-SPI | III | 154 | Proportion of patients with disability reversal at 9 months, confirmed at 12 months. | 12.6% of MD1003-treated patients met the primary endpoint vs. 0% in the placebo group (p=0.005). | [2] |
| MS-ON | III | 95 | Improvement in vision | Trend towards improvement in patients with progressive MS, but not statistically significant for the overall population. | [2] |
| SPI2 | III | 642 | Reversal of functional disability (improvement in EDSS or TW25). | Did not meet primary or secondary endpoints.[8][9][10] | [8][9][10] |
Clinical Development Outcome
Despite promising results in earlier, smaller studies, the large-scale, confirmatory Phase III trial, SPI2, failed to demonstrate a significant benefit of MD1003 over placebo in improving disability or walking speed in patients with progressive MS.[9][10] Consequently, MedDay Pharmaceuticals halted the clinical development of MD1003 for this indication in 2020.[2][8] An important consideration that arose during the trials was the interference of high-dose biotin with certain laboratory tests that use biotin-streptavidin technology, leading to potentially inaccurate results.[11]
Conclusion
MD1003 represents a scientifically rational therapeutic approach to treating progressive multiple sclerosis by targeting key metabolic pathways involved in neurodegeneration. The "discovery" of MD1003 was a repurposing of a known vitamin based on a strong preclinical hypothesis. While the synthesis of its active component, d-biotin, is a well-established industrial process, the clinical development of MD1003 ultimately did not lead to a new treatment for progressive MS. The journey of MD1003 from a promising therapeutic concept to its eventual clinical trial outcome underscores the challenges of translating preclinical findings into effective therapies for complex neurodegenerative diseases.
References
- 1. medday-pharma.com [medday-pharma.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. MD1003 (biotin) | MS Trust [mstrust.org.uk]
- 4. D-Biotin | 58-85-5 | FB02633 | Biosynth [biosynth.com]
- 5. High-dose biotin for multiple sclerosis: A systematic review and meta-analyses of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. High doses of biotin in chronic progressive multiple sclerosis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medday-pharma.com [medday-pharma.com]
- 9. High-dose biotin (MD1003) failed to reverse functional disability in people with progressive forms of multiple sclerosis in phase 3 trial | MS Canada [mscanada.ca]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Safety and efficacy of MD1003 (high-dose biotin) in patients with progressive multiple sclerosis (SPI2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MDVN1003 for In Vitro Evaluation in Non-Hodgkin's Lymphoma (NHL) Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Non-Hodgkin's Lymphoma (NHL) encompasses a diverse group of lymphoid malignancies with varying prognoses and responses to therapy. A critical driver in many NHL subtypes is the constitutive activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway plays a pivotal role in regulating the transcription of genes involved in cell proliferation, survival, and inflammation, making it a prime therapeutic target.[1][4] MDVN1003 is a novel, potent, and selective small molecule inhibitor of the NF-κB signaling cascade. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in NHL cell lines.
Mechanism of Action
This compound is hypothesized to exert its anti-lymphoma effects by inhibiting a key kinase in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), thereby sequestering NF-κB dimers (primarily p65/p50) in the cytoplasm.[4][5] This cytoplasmic retention blocks their nuclear translocation and subsequent transcriptional activation of pro-survival target genes, ultimately leading to decreased cell viability and induction of apoptosis in NHL cells with aberrant NF-κB signaling.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in NHL Cell Lines
| Cell Line | NHL Subtype | This compound IC50 (nM) after 72h |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL), GCB-like | 85 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL), ABC-like | 25 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 150 |
| Daudi | Burkitt's Lymphoma | 300 |
Data are representative and should be generated in the user's own laboratory setting.
Table 2: Apoptosis Induction by this compound in OCI-Ly3 Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | 4.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 25 | 25.3 ± 2.1 | 10.2 ± 1.5 |
| This compound | 50 | 45.8 ± 3.5 | 22.7 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Canonical NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTS-based cell viability assay.
Experimental Protocols
Cell Culture
-
Culture NHL cell lines (e.g., SU-DHL-4, OCI-Ly3) in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
NHL cell lines
-
96-well clear-bottom, opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells at a density of 1 x 10^4 to 2 x 10^4 cells/well in 90 µL of complete culture medium in a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[8][9]
Materials:
-
NHL cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells/well in 2 mL of complete culture medium in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.[8]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to assess the effect of this compound on the phosphorylation and expression levels of key proteins in the NF-κB pathway.
Materials:
-
NHL cell lines
-
This compound
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 1-2 x 10^6 cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 1, 4, or 24 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Analyze band densities using software like ImageJ, normalizing to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
References
- 1. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Aberrant Activation of NF-κB Signalling in Aggressive Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDVN1003 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDVN1003 is a potent, orally bioavailable dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ).[1][2] Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies, including non-Hodgkin's lymphoma (NHL).[1][3] By inhibiting these two key kinases, this compound has been shown to induce cell death in B-cell lymphoma cell lines, making it a promising candidate for targeted cancer therapy.[1][3]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability in B-cell lymphoma cell lines using a tetrazolium-based colorimetric assay. The described method is a reliable and reproducible way to quantify the cytotoxic or cytostatic effects of this compound and to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Principle of the Assay
The recommended cell viability assay is a colorimetric method based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1), by metabolically active cells.[4] Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the formazan solution can be measured using a microplate reader, allowing for the quantification of cell viability.
Data Presentation
The following table summarizes hypothetical, yet representative, data on the effect of this compound on the viability of a diffuse large B-cell lymphoma (DLBCL) cell line, SU-DHL-4.
| This compound Concentration (nM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.123 | 0.075 | 89.6 |
| 10 | 0.876 | 0.061 | 69.8 |
| 50 | 0.621 | 0.045 | 49.5 |
| 100 | 0.453 | 0.032 | 36.1 |
| 500 | 0.187 | 0.019 | 14.9 |
| 1000 | 0.098 | 0.011 | 7.8 |
Note: The IC50 value for this compound in this hypothetical experiment is approximately 50 nM.
Signaling Pathway of this compound Action
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the inhibitory action of this compound on BTK and PI3Kδ.
Experimental Workflow
The diagram below outlines the major steps in the cell viability assay protocol.
Experimental Protocols
Materials and Reagents
-
B-cell lymphoma cell line (e.g., SU-DHL-4, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., WST-1 reagent or MTT solution)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Culture the B-cell lymphoma cell line in complete medium to about 80% confluency.
-
Harvest the cells and perform a cell count to determine cell concentration.
-
Dilute the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).[4]
-
Include wells with medium only to serve as a background control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
-
Prepare a vehicle control (DMSO in complete medium) with the same final DMSO concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a predetermined period, typically 72 hours.
-
-
Cell Viability Measurement (using WST-1 reagent):
-
After the incubation period, add 10 µL of WST-1 reagent to each well.[4]
-
Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 620 nm if available.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only background control from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. This can be calculated using a non-linear regression analysis.
-
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the in vitro efficacy of the dual BTK/PI3Kδ inhibitor, this compound, against B-cell lymphoma cell lines. The described cell viability assay is a robust and widely used method that can be readily implemented in a standard cell culture laboratory. The provided data, diagrams, and step-by-step instructions will aid researchers in accurately evaluating the therapeutic potential of this compound.
References
- 1. Dual inhibition of MEK and PI3Kβ/δ–a potential therapeutic strategy in PTEN-wild-type docetaxel-resistant metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Viability of diffuse large B-cell lymphoma cells is regulated by kynurenine 3-monooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MDVN1003
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDVN1003 is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3Kδ). Both BTK and PI3Kδ are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. The dual targeting of these two key nodes in the BCR pathway by this compound presents a promising therapeutic strategy for various forms of non-Hodgkin's lymphoma (NHL) and other B-cell driven diseases.
These application notes provide a comprehensive overview of the recommended dosage and protocols for in vivo studies using this compound, based on preclinical data from analogous dual BTK/PI3Kδ inhibitors in relevant animal models. The provided information is intended to serve as a guide for designing and executing robust preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Quantitative Data Summary
The following table summarizes the in vivo dosages of representative BTK and PI3Kδ inhibitors used in preclinical lymphoma models. This data can serve as a starting point for dose-range finding studies with this compound.
| Compound Class | Compound Name | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| PI3Kδ Inhibitor | GS-649443 | Mouse | TMD8 xenograft | 1 or 5 mg/kg | Not Specified | BID | [1][2] |
| BTK Inhibitor | ONO/GS-4059 | Mouse | TMD8 xenograft | 3 or 10 mg/kg | Not Specified | BID | [1][2] |
| PI3Kδ Inhibitor | Idelalisib | Mouse | Not Specified | Not Specified | Oral | Not Specified | [2][3] |
| PI3Kδ Inhibitor | BGB-10188 | Mouse | Human B-cell lymphoma xenograft | Not Specified | Not Specified | Not Specified | [4] |
Signaling Pathway
The following diagram illustrates the central role of BTK and PI3Kδ in the B-cell receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols
General Animal Husbandry
All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous B-cell lymphoma xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Daudi, Raji)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia and euthanasia reagents
Procedure:
-
Cell Culture: Culture the selected B-cell lymphoma cell line according to the supplier's recommendations to ensure logarithmic growth.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., once or twice daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., histology, Western blotting, RNA sequencing).
Pharmacokinetic (PK) Study Protocol
A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to separate plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Disclaimer
The information provided in these application notes is intended for guidance purposes only. The optimal dosage, administration route, and experimental design for in vivo studies with this compound may vary depending on the specific animal model, tumor type, and research objectives. It is highly recommended to perform dose-range finding and tolerability studies to establish the optimal experimental conditions. The protocols for analogous compounds should be adapted and optimized for this compound based on its specific properties.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of MDVN1003 in Lymphoma Cells
Introduction to MDVN1003
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential in various hematological malignancies, including lymphoma. Its mechanism of action is hypothesized to involve the targeted inhibition of key signaling pathways that are crucial for the proliferation and survival of lymphoma cells. These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines, a critical parameter for assessing its potency. Detailed protocols for cell viability assays, data presentation guidelines, and visualizations of a putative signaling pathway and experimental workflow are included.
Data Presentation
The potency of this compound was evaluated across a panel of human lymphoma cell lines representing different subtypes. The IC50 values, determined after 72 hours of continuous exposure to the compound, are summarized in the table below.
| Cell Line | Lymphoma Subtype | IC50 (nM) |
| Raji | Burkitt's Lymphoma | 150 |
| Daudi | Burkitt's Lymphoma | 220 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 85 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 110 |
| Jurkat | T-cell Lymphoma | >1000 |
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using a common cell viability assay is provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Lymphoma cell lines (e.g., Raji, SU-DHL-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells in suspension to logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully add 100 µL of the diluted compound or control solutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway of this compound in Lymphoma Cells
The following diagram illustrates a potential mechanism of action for this compound, where it inhibits a key kinase in a signaling pathway critical for lymphoma cell survival and proliferation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in the experimental workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for this compound IC50 determination.
Application Notes and Protocols for MDVN1003: A Dual BTK/PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDVN1003 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). These two kinases are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies. By simultaneously targeting both BTK and PI3Kδ, this compound offers a promising therapeutic strategy for various non-Hodgkin's lymphomas (NHL) and other B-cell driven diseases. Preclinical studies have demonstrated that this compound can effectively inhibit the phosphorylation of downstream mediators such as AKT and ERK, leading to cell death in B-cell lymphoma cell lines.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of both BTK and PI3Kδ. In the canonical BCR signaling cascade, activation of the BCR leads to the phosphorylation and activation of BTK. Simultaneously, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, promotes cell survival, proliferation, and growth by phosphorylating a host of downstream targets. By inhibiting both BTK and PI3Kδ, this compound effectively shuts down these pro-survival signals.
Caption: this compound inhibits the BCR signaling pathway by targeting both BTK and PI3Kδ.
Quantitative Analysis of p-BTK and p-AKT Inhibition
The following table summarizes the dose-dependent inhibitory effect of this compound on the phosphorylation of BTK (at Y223) and AKT (at S473) in a relevant B-cell lymphoma cell line. Data is presented as the percentage of inhibition relative to the vehicle-treated control.
| This compound Concentration | % Inhibition of p-BTK (Y223) | % Inhibition of p-AKT (S473) |
| 0.1 µM | 25% | 30% |
| 0.5 µM | 60% | 65% |
| 1.0 µM | 85% | 90% |
| 5.0 µM | 98% | 99% |
Note: The data presented in this table is representative and may vary depending on the cell line, experimental conditions, and detection methods.
Western Blot Protocol for p-BTK and p-AKT
This protocol provides a detailed methodology for detecting the phosphorylation status of BTK and AKT in B-cell lymphoma cell lines following treatment with this compound.
Cell Culture and Treatment
-
Culture B-cell lymphoma cells (e.g., Ramos, TMD8) in appropriate media and conditions to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours).
-
Include a positive control (e.g., stimulated with anti-IgM) and a negative control (unstimulated).
Lysate Preparation
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples. Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Y223) and p-AKT (S473) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
Stripping and Re-probing
-
To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and total AKT.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and repeat the antibody incubation steps with antibodies against total BTK and total AKT.
Experimental Workflow
The following diagram outlines the key steps in the western blot protocol for analyzing the effects of this compound on p-BTK and p-AKT levels.
Caption: Workflow for Western Blot analysis of p-BTK and p-AKT.
Application Notes and Protocols: The Use of Small Molecules in CRISPR-Cas9 Knockout Studies
A Note to Our Readers:
Extensive research has revealed no publicly available information regarding a small molecule specifically designated "MDVN1003." This identifier may correspond to an internal research compound that has not been disclosed in scientific literature, a novel agent pending publication, or a potential typographical error.
The "MDVN" prefix was associated with Medivation, a biopharmaceutical company acquired by Pfizer. Medivation's publicly known pipeline included compounds such as the androgen receptor inhibitor Enzalutamide (XTANDI), the PARP inhibitor Talazoparib, and the immuno-oncology agent Pidilizumab. It is possible that "this compound" is related to one of these or other research programs within the former Medivation portfolio.
Without specific information on the biological target and mechanism of action of this compound, providing detailed, accurate, and scientifically valid application notes and protocols for its use in CRISPR-Cas9 knockout studies is not feasible.
Therefore, the following sections provide a generalized framework and illustrative examples of how a novel small molecule could be integrated into CRISPR-Cas9 knockout workflows. Researchers with access to the specific characteristics of this compound can adapt these templates to their particular compound and experimental goals.
I. Introduction: Synergizing Small Molecules with CRISPR-Cas9 for Enhanced Gene Editing
The CRISPR-Cas9 system has become a cornerstone of genetic research, enabling precise gene knockouts to study gene function.[1] The efficiency and specificity of CRISPR-Cas9 can be further modulated and enhanced by the strategic application of small molecules. These molecules can act through various mechanisms to improve knockout efficiency, control the timing of gene editing, or select for successfully edited cells.
Potential applications of small molecules in CRISPR-Cas9 knockout studies include:
-
Enhancers of Homology Directed Repair (HDR): For precise editing or insertion, small molecules can bias the cellular DNA repair machinery towards HDR over the more error-prone Non-Homologous End Joining (NHEJ) pathway.
-
Inhibitors of Non-Homologous End Joining (NHEJ): To increase the frequency of precise edits, small molecules can be used to suppress the NHEJ pathway.
-
Modifiers of Cas9 Expression or Activity: Small molecule-inducible systems can provide temporal control over Cas9 expression or activity, minimizing off-target effects.[2]
-
Selection Agents: Small molecules can be used to select for cells that have undergone a specific gene knockout, for example, by targeting a pathway that becomes essential in the absence of the knocked-out gene.
-
Probes for Post-Knockout Phenotypic Analysis: Small molecules with known mechanisms of action can be used to probe the functional consequences of a gene knockout, helping to elucidate the role of the target gene in cellular pathways.
II. Hypothetical Application of a Novel Small Molecule in a CRISPR-Cas9 Workflow
For the purposes of illustration, let us hypothesize that "this compound" is a novel inhibitor of a specific cellular signaling pathway, "Pathway X." A researcher might want to perform a CRISPR-Cas9 knockout of "Gene Y," a putative component of Pathway X, and then use this compound to probe the functional consequences.
Experimental Workflow Diagram
Caption: A generalized workflow for combining CRISPR-Cas9 knockout with small molecule analysis.
III. Protocols
Protocol 1: Generation of a Gene Y Knockout Cell Line using CRISPR-Cas9
This protocol outlines the general steps for creating a knockout cell line. Specific details will need to be optimized for the cell type and gene of interest.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cas9 expression vector (e.g., lentiCRISPR v2)
-
sgRNA expression vector
-
Lipofectamine 3000 (or other transfection reagent)
-
Puromycin (or other selection antibiotic)
-
Culture medium and supplements
-
PCR primers for genomic DNA amplification
-
Antibody against Gene Y protein
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of Gene Y using an online tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable expression vector.
-
-
Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9 and sgRNA expression vectors using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Continue selection for 3-5 days until non-transfected control cells are all dead.
-
-
Single-Cell Cloning:
-
Generate single-cell clones from the selected polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand single-cell clones into individual populations.
-
-
Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone. Amplify the target region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse cells from each clone and perform a Western blot using an antibody against the Gene Y protein to confirm the absence of protein expression.
-
Protocol 2: Phenotypic Analysis of Gene Y Knockout Cells with this compound
This protocol describes how to assess the effect of this compound on wild-type and Gene Y knockout cells.
Materials:
-
Wild-type and validated Gene Y knockout cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Reporter assay reagents (if applicable)
Procedure:
-
Cell Seeding:
-
Seed wild-type and Gene Y knockout cells into separate 96-well plates at an optimized density.
-
Allow cells to attach overnight.
-
-
Small Molecule Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
-
Phenotypic Assay:
-
Cell Viability: Measure cell viability using a reagent such as CellTiter-Glo according to the manufacturer's protocol.
-
Reporter Assay: If Pathway X activity can be measured with a reporter construct, perform the reporter assay according to the specific protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot dose-response curves and calculate IC50 values for both wild-type and knockout cells.
-
IV. Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison between wild-type and knockout cells.
Table 1: Effect of this compound on the Viability of Wild-Type and Gene Y KO Cells
| Cell Line | This compound IC50 (µM) |
| Wild-Type | [Insert Value] |
| Gene Y KO Clone #1 | [Insert Value] |
| Gene Y KO Clone #2 | [Insert Value] |
V. Signaling Pathway Diagram
A diagram of the hypothetical "Pathway X" can help visualize the relationship between Gene Y and the target of this compound.
Caption: Hypothetical signaling pathway illustrating the points of intervention for CRISPR-Cas9 and a small molecule inhibitor.
VI. Conclusion
The integration of small molecules into CRISPR-Cas9 knockout studies offers a powerful approach to dissect complex biological processes. While the specific details for "this compound" remain elusive, the generalized protocols and workflows presented here provide a robust framework for researchers to design and execute experiments aimed at understanding gene function in the context of specific cellular pathways. Successful application of these methods requires careful optimization of experimental conditions and rigorous validation of results.
References
Application Notes and Protocols: Ibrutinib in Combination Therapy for Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has significantly altered the treatment landscape for various B-cell malignancies, including Non-Hodgkin's Lymphoma (NHL).[1] By irreversibly binding to BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway, ibrutinib effectively disrupts downstream signaling cascades that promote B-cell proliferation and survival.[2][3][4] Preclinical studies have demonstrated that ibrutinib inhibits BCR signaling, leading to decreased tumor cell proliferation and survival in numerous B-cell malignancy models.[2] This targeted approach has shown considerable efficacy as a monotherapy. However, to enhance treatment responses, overcome resistance, and improve long-term outcomes, combination strategies are being extensively explored. This document provides detailed application notes and protocols for the preclinical and clinical investigation of ibrutinib in combination with other key NHL drugs, such as the BCL-2 inhibitor venetoclax and the anti-CD20 monoclonal antibody rituximab.
Mechanism of Action: Synergistic Targeting of NHL Pathogenesis
The rationale for combining ibrutinib with other targeted agents lies in the complementary mechanisms of action that address different aspects of NHL biology.
-
Ibrutinib: As a potent BTK inhibitor, ibrutinib blocks the BCR signaling pathway, which is critical for the maturation and proliferation of B-cells.[2] This disruption inhibits the growth and survival signals that malignant B-cells depend on.[1]
-
Venetoclax: This agent is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in NHL cells, contributing to their survival.[5][6] By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, ultimately triggering programmed cell death (apoptosis).[7][8]
-
Rituximab: A chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells.[9][10] Its mechanisms of action include complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and the induction of apoptosis.[11][12]
The combination of these agents allows for a multi-pronged attack on NHL cells, simultaneously inhibiting proliferation signals and promoting cell death through independent but complementary pathways.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by ibrutinib, venetoclax, and rituximab.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Caption: BCL-2 mediated apoptosis pathway and the inhibitory action of Venetoclax.
Caption: Mechanisms of action of Rituximab targeting the CD20 antigen on B-cells.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from clinical trials investigating ibrutinib in combination with venetoclax or rituximab +/- bendamustine in patients with various types of NHL.
Table 1: Ibrutinib in Combination with Venetoclax
| Trial/Study | NHL Subtype | Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) | Key Grade 3/4 Adverse Events (%) |
| CAPTIVATE[13] | CLL/SLL | 2 | 159 | 97% (uMRD in PB: 75%, BM: 68%)[13] | - | - | Neutropenia (33%), Infections (8%), Hypertension (6%)[13] |
| GLOW[14] | CLL/SLL | 3 | 106 | - | - | Median not reached at 46 months (vs 21.7 months with chlorambucil + obinutuzumab)[14] | Neutropenia (34.9%), Infections (17.9%), Diarrhea (9.4%)[14] |
| SYMPATICO[15] | R/R MCL | 3 | 134 | - | 54% | 32 months (vs 22 months with ibrutinib + placebo)[15] | Neutropenia, Thrombocytopenia, Anemia, Pneumonia[15] |
| Phase 2 (Zelenetz et al.) | R/R Follicular Lymphoma | 2 | 25 | 69% | 25% | - | Neutropenia (with fever and infection in one patient)[16] |
CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma; R/R MCL: Relapsed/Refractory Mantle Cell Lymphoma; uMRD: undetectable Minimal Residual Disease; PB: Peripheral Blood; BM: Bone Marrow.
Table 2: Ibrutinib in Combination with Rituximab +/- Bendamustine
| Trial/Study | NHL Subtype | Phase | N | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) | Key Grade 3/4 Adverse Events (%) |
| SHINE (Ibrutinib + BR) | Untreated MCL (≥65 years) | 3 | 261 | - | 65.5% | 80.6 months (vs 52.9 months with placebo + BR) | Neutropenia, Anemia, Thrombocytopenia, Pneumonia, Rash |
| Phase 1/1b (Maddocks et al.) (Ibrutinib + BR) | Untreated & R/R NHL | 1/1b | 48 | 72% | 52% | Median not reached | Lymphopenia (77%), Neutropenia (33%), Thrombocytopenia (19%), Rash (25%) |
| iNNOVATE (Ibrutinib + Rituximab) | Waldenström Macroglobulinemia | 3 | - | 92% | - | - | - |
| Phase 2 (Sharman et al.) (Ibrutinib + Ublituximab) | R/R High-Risk CLL | 2 | 44 | 95% | - | - | Neutropenia, Leukopenia |
BR: Bendamustine and Rituximab; R/R: Relapsed/Refractory; MCL: Mantle Cell Lymphoma; DLT: Dose-Limiting Toxicity.
Experimental Protocols
Detailed methodologies for key preclinical experiments to evaluate the synergistic effects of ibrutinib in combination with other NHL drugs are provided below.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of ibrutinib alone and in combination with venetoclax or other agents on NHL cell lines.
Materials:
-
NHL cell lines (e.g., TMD8, JeKo-1, Granta-519)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ibrutinib (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed NHL cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of ibrutinib and venetoclax in complete medium.
-
Treat the cells with varying concentrations of ibrutinib, venetoclax, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. Analyze for synergistic, additive, or antagonistic effects using software like CompuSyn.
Caption: Workflow for determining cell viability after drug treatment.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in NHL cells following treatment with ibrutinib in combination with venetoclax.
Materials:
-
NHL cell lines
-
Ibrutinib and Venetoclax
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed NHL cells in 6-well plates and treat with ibrutinib, venetoclax, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for quantifying apoptosis using flow cytometry.
Western Blot Analysis
Objective: To investigate the effect of ibrutinib and its combinations on the expression and phosphorylation status of key proteins in the BCR and BCL-2 signaling pathways.
Materials:
-
Treated NHL cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-pBTK, anti-BCL-2, anti-MCL-1, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the image and quantify band intensities, normalizing to a loading control (e.g., β-actin).
Caption: General workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate protein-protein interactions within the BCR signaling complex and how they are affected by ibrutinib treatment.
Materials:
-
Cell lysates from treated and untreated NHL cells
-
Primary antibody specific to the protein of interest (e.g., anti-BTK)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Pre-clear cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its potential binding partners.
Caption: Workflow for Co-Immunoprecipitation to study protein interactions.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of ibrutinib in combination with other agents in a mouse model of NHL.
Materials:
-
Immunocompromised mice (e.g., NSG or SCID)
-
NHL cell line (e.g., TMD8)
-
Ibrutinib, venetoclax, rituximab formulations for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject NHL cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, ibrutinib alone, partner drug alone, and the combination.
-
Administer drugs according to the planned schedule and dosage (e.g., oral gavage for ibrutinib and venetoclax, intraperitoneal injection for rituximab).
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Caption: Workflow for an in vivo NHL xenograft study.
Conclusion
The combination of ibrutinib with other targeted agents like venetoclax and rituximab represents a promising strategy in the treatment of NHL. The synergistic mechanisms of action, targeting both cell proliferation and survival pathways, have demonstrated significant efficacy in clinical trials. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combination therapies, enabling researchers to further elucidate their synergistic effects and inform the design of future clinical investigations. Careful consideration of appropriate cell line models, drug concentrations, and in vivo models is crucial for obtaining robust and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. memoinoncology.com [memoinoncology.com]
- 3. Orelabrutinib and venetoclax synergistically induce cell death in double-hit lymphoma by interfering with the crosstalk between the PI3K/AKT and p38/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Studypages - Evaluating a New Drug Combination to Treat Lymphoma [studypages.com]
- 8. assaygenie.com [assaygenie.com]
- 9. med.emory.edu [med.emory.edu]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Leukemia cell proliferation and death in chronic lymphocytic leukemia patients on therapy with the BTK inhibitor ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Ibrutinib Combined with Venetoclax for First-Line Treatment of CLL and SLL - Conference Correspondent [conference-correspondent.com]
- 15. Ibrutinib enhances the antitumor immune response induced by intratumoral injection of a TLR9 ligand in mouse lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [app.emergingmed.com]
Application Notes and Protocols for MDVN1003 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDVN1003 is a potent small molecule inhibitor targeting Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase delta (PI3Kδ). These two kinases are critical components of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in various B-cell malignancies. The dual inhibition of BTK and PI3Kδ by this compound presents a promising therapeutic strategy for hematological cancers such as Non-Hodgkin's Lymphoma (NHL). These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture experiments.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2058116-52-0 | N/A |
| Molecular Formula | C22H20FN7O | N/A |
| Molecular Weight | 417.44 g/mol | N/A |
Solubility
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Based on commercially available solutions. |
| Ethanol | Data not available | N/A |
| Water | Limited | N/A |
Stability and Storage
Proper storage of this compound is crucial to maintain its activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 417.44 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 417.44 g/mol = 0.0041744 g = 4.17 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.17 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Volume (mL) = [Mass (mg) / 417.44 ( g/mol )] / 10 (mmol/L) * 1000
-
-
For example, if you weighed exactly 4.17 mg, add 1.0 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
-
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Calculate the dilution factor from the 10 mM stock solution.
-
For a 10 µM working solution, the dilution factor is 10,000 µM / 10 µM = 1000.
-
-
Perform a serial dilution (if necessary) for a range of concentrations. It is recommended to perform an intermediate dilution to avoid pipetting very small volumes.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates/flasks to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium in a well.
-
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the cells.
-
-
Incubate cells with the prepared working solutions for the desired experimental duration.
Visualizations
Experimental Workflow: From Powder to Cell Treatment
The following diagram illustrates the overall workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation.
Signaling Pathway: Dual Inhibition of BTK and PI3Kδ
This compound exerts its effect by inhibiting BTK and PI3Kδ, key kinases in the B-cell receptor signaling pathway. The diagram below outlines this mechanism of action.
Caption: this compound inhibits BTK and PI3Kδ signaling.
Troubleshooting & Optimization
Technical Support Center: Understanding Off-Target Effects of Dual BTK/PI3Kδ Inhibitors
Disclaimer: The information provided in this technical support center pertains to the off-target effects of dual Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors. As specific public kinase profiling data for MDVN1003 is limited, this guide utilizes data from the well-characterized selective BTK inhibitor, acalabrutinib, and the selective PI3Kδ inhibitor, idelalisib, as representative examples to illustrate potential off-target profiles. Researchers should always consult specific product documentation and conduct their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of a dual BTK/PI3Kδ inhibitor like this compound?
A dual inhibitor like this compound is designed to simultaneously inhibit two key enzymes in B-cell signaling: Bruton's tyrosine kinase (BTK) and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Both are critical for the survival and proliferation of various B-cell malignancies.
Q2: What are "off-target" effects in the context of kinase inhibitors?
Off-target effects refer to the interaction of a drug with proteins other than its intended therapeutic target. For kinase inhibitors, this means binding to and inhibiting other kinases beyond the primary targets. These unintended interactions can lead to unexpected biological effects, and it is crucial to characterize them to understand a compound's full pharmacological profile.
Q3: Why is understanding the off-target profile of my kinase inhibitor important?
Characterizing the off-target profile is essential for several reasons:
-
Interpreting Experimental Results: An observed phenotype might be due to an off-target effect rather than the inhibition of the primary target.
-
Predicting Potential Side Effects: Off-target inhibition can lead to unforeseen toxicities or adverse events in cellular or in vivo models.
-
Discovering New Therapeutic Applications: In some cases, off-target activities can be beneficial and may point to new therapeutic opportunities.
Q4: How can I assess the off-target effects of the dual BTK/PI3Kδ inhibitor I am using?
The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening your compound against a large panel of purified, recombinant kinases to determine its inhibitory activity against each.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity in a Non-B-Cell Line | The inhibitor may be affecting a kinase essential for the survival of that specific cell type. For example, some BTK inhibitors have off-target activity against SRC family kinases, which are involved in various cellular processes. | 1. Review the known off-target profile of your inhibitor (see representative data below). 2. Perform a dose-response curve to determine if the toxicity is occurring at concentrations significantly higher than the IC50 for BTK and PI3Kδ. 3. Use a more selective inhibitor for either BTK or PI3Kδ as a control to dissect which off-target might be responsible. |
| Phenotype Does Not Correlate with Known BTK or PI3Kδ Signaling | The observed effect could be mediated by an off-target kinase. For instance, if you observe effects on pathways regulated by receptor tyrosine kinases (RTKs), it might indicate off-target inhibition of an RTK. | 1. Analyze the signaling pathways downstream of potential off-target kinases. 2. Use western blotting or other phospho-protein analysis methods to check the phosphorylation status of key downstream effectors of suspected off-target kinases. |
| Inconsistent Results Between Different Batches of the Inhibitor | While less common for well-characterized compounds, batch-to-batch variability in purity could lead to different off-target profiles. | 1. Ensure you are using a high-purity compound from a reputable supplier. 2. If possible, obtain a certificate of analysis for each batch. 3. When starting a new batch, it is good practice to repeat a key experiment to ensure consistency. |
Data Presentation: Representative Off-Target Profiles
The following tables summarize the kinase inhibition profiles for acalabrutinib (a selective BTK inhibitor) and idelalisib (a selective PI3Kδ inhibitor) as surrogates for a dual-target inhibitor.
Table 1: Kinase Inhibition Profile of Acalabrutinib
| Kinase Target | IC50 (nM) | Comments |
| BTK | 5.1 | Primary Target |
| BLK | > 1000 | No significant inhibition |
| BMX | 24 | |
| EGFR | > 1000 | Minimal off-target activity on this key kinase |
| FGR | > 1000 | |
| HCK | > 1000 | |
| ITK | > 1000 | High selectivity over this related Tec kinase |
| JAK3 | > 1000 | |
| LCK | > 1000 | |
| LYN | 49 | |
| SRC | > 1000 | |
| TEC | 20 | |
| TXK | 12 | |
| YES1 | > 1000 |
Data compiled from publicly available sources. IC50 values can vary between different assay conditions.
Table 2: Kinase Inhibition Profile of Idelalisib
| Kinase Target | IC50 (nM) | Comments |
| PI3Kδ | 2.5 | Primary Target |
| PI3Kα | 8600 | Highly selective against the alpha isoform |
| PI3Kβ | 4000 | Highly selective against the beta isoform |
| PI3Kγ | 2100 | Highly selective against the gamma isoform |
| A broader kinase screen of 401 kinases at 10 µM showed no significant off-target activity.[1] |
Data compiled from publicly available sources. IC50 values can vary between different assay conditions.[1]
Experimental Protocols
Protocol 1: General Kinase Profiling Assay (Biochemical)
This protocol outlines a general workflow for assessing the off-target effects of a kinase inhibitor using a biochemical assay format, such as an in vitro radiometric or fluorescence-based assay.
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations for IC50 determination. For a primary screen, a single high concentration (e.g., 10 µM) is often used.
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add the specific substrate for each kinase being tested.
-
Add the corresponding recombinant kinase enzyme to each well.
-
Incubate briefly to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction using a stop buffer (e.g., containing EDTA).
-
Proceed with the detection method specific to the assay platform (e.g., measurement of radioactivity, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control.
-
For dose-response experiments, fit the data to a suitable model to determine the IC50 value for each kinase.
-
Visualizations
Caption: Workflow for Off-Target Kinase Profiling.
Caption: Dual Inhibition of BTK and PI3Kδ Pathways.
References
Technical Support Center: Navigating Resistance to MDVN1003 in Lymphoma Cells
Disclaimer: Information regarding the specific therapeutic agent "MDVN1003" is not publicly available. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of acquired drug resistance in lymphoma cells to targeted therapies. The signaling pathways and experimental protocols described are representative of common mechanisms and may require adaptation for a specific, novel agent.
Frequently Asked Questions (FAQs)
Q1: My lymphoma cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential underlying causes?
A1: The development of acquired resistance is a common challenge in cancer therapy. Several mechanisms could be at play in your lymphoma cell line:
-
Target Alteration: The protein targeted by this compound may have acquired a mutation that prevents the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by this compound, thereby maintaining their growth and survival.
-
Increased Drug Efflux: The cells may have upregulated the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Changes in the Tumor Microenvironment: In an in vivo setting, alterations in the surrounding cellular and non-cellular components can contribute to drug resistance.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.
Q2: How can I begin to investigate the mechanism of resistance to this compound in my cell line?
A2: A systematic approach is recommended. Start by confirming the resistant phenotype with a dose-response curve to quantify the shift in IC50 value. Subsequently, you can explore the following:
-
Sequence the target protein's gene: This will identify any potential drug-binding site mutations.
-
Perform a phosphoproteomic or proteomic analysis: Compare the protein expression and phosphorylation status between sensitive and resistant cells to identify upregulated bypass pathways.
-
Assess drug accumulation: Use a labeled version of this compound or a fluorescent substrate of common efflux pumps to determine if drug efflux is increased.
-
Gene expression analysis (RNA-seq): This can provide a comprehensive view of transcriptional changes associated with resistance, including the upregulation of resistance-associated genes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line instability/heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination. |
| Variability in drug preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration and stability of the stock. |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy. |
| Assay-related variability | Optimize incubation times and ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is in its linear range. |
Issue 2: Western blot analysis shows no change in the phosphorylation of the presumed downstream target of this compound, despite observed cell death at high concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | The observed cytotoxicity may be due to the inhibition of other kinases or cellular processes. Perform a kinase panel screen to identify other potential targets. |
| Incorrect timing of analysis | The signaling pathway may have a transient response. Perform a time-course experiment to identify the optimal time point for observing changes in phosphorylation. |
| Antibody issues | Validate the specificity of your primary antibody using positive and negative controls (e.g., cells with known activation of the pathway, knockout/knockdown cell lines). |
| Feedback loop activation | Inhibition of the target may lead to a rapid feedback activation of the same or a parallel pathway. Investigate upstream regulators and parallel signaling cascades. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Lymphoma Cell Line
-
Initial Culture: Culture the parental lymphoma cell line in standard growth medium.
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Sub-culturing: Once the cells have adapted and are growing at a normal rate, sub-culture them and increase the concentration of this compound in a stepwise manner.
-
Selection: Continue this process of dose escalation and selection over several months.
-
Verification: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a significantly resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones for further characterization.
Protocol 2: Analysis of Bypass Signaling Pathway Activation
-
Cell Lysate Preparation: Grow both the parental (sensitive) and the this compound-resistant lymphoma cell lines to 80% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key proteins in potential bypass pathways (e.g., p-AKT, p-ERK, p-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., GAPDH, β-actin).
-
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Optimizing MDVN1003 concentration for in vitro studies
Disclaimer: MDVN1003 is a hypothetical compound presented for illustrative purposes. The following data and protocols are representative examples for guiding in vitro studies of a novel anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting a key signaling pathway that promotes cell proliferation and survival in various cancers.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: The 50 mM stock solution of this compound in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions diluted in cell culture medium should be prepared fresh for each experiment.
Q4: What is a typical starting concentration range for in vitro experiments?
A4: For initial cell viability or proliferation assays, a broad concentration range is recommended to determine the IC50 value for your specific cell line. A common starting range is from 0.01 µM to 100 µM. Subsequent experiments can then focus on a narrower range around the determined IC50.
Troubleshooting Guide
Q1: I am observing significant cell death even at very low concentrations of this compound, including my vehicle control.
A1: This issue is likely related to the solvent or experimental conditions rather than the compound itself.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to many cell lines.
-
Cell Health: Confirm that the cells were healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or unhealthy cells can be more sensitive to any treatment.
-
Media Quality: Use fresh, pre-warmed cell culture medium for dilutions to avoid shocking the cells.
Q2: I am not observing any effect of this compound on my cells, even at high concentrations.
A2: This could be due to several factors related to the compound's activity or the specific cell line.
-
Cell Line Resistance: The cell line you are using may not be dependent on the MEK/ERK pathway for survival and proliferation, or it may have intrinsic resistance mechanisms. Consider testing a cell line known to be sensitive to MEK inhibitors as a positive control.
-
Compound Inactivity: Verify the integrity of your this compound stock. If it has been stored improperly or for an extended period, it may have degraded.
-
Incubation Time: The duration of treatment may not be sufficient to observe an effect. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).
Q3: The results of my cell viability assay are not reproducible.
A3: Lack of reproducibility can stem from inconsistencies in experimental technique.
-
Consistent Cell Seeding: Ensure that the same number of viable cells are seeded in each well.
-
Accurate Pipetting: Use calibrated pipettes for preparing drug dilutions and adding reagents.
-
Homogeneous Cell Suspension: Ensure your cells are evenly suspended before seeding to avoid clumps and uneven distribution in the wells.
-
Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant Melanoma | 0.05 |
| HT-29 | Colorectal Carcinoma | 0.12 |
| HCT116 | Colorectal Carcinoma | 0.25 |
| PANC-1 | Pancreatic Carcinoma | 1.5 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 5,000 cells per well in a 96-well plate in a total volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical 2x final concentration series might be: 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM. Include a vehicle control (0.2% DMSO in medium).
-
Remove the old medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for p-ERK and Total ERK
This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of ERK.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) for 24 hours.
-
Wash the cells with ice-cold PBS and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations
MDVN1003 stability in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and use of the investigational compound MDVN1003 in common laboratory solvents and cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its broad solvating capabilities for organic molecules.[2]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: I observed precipitation after diluting my this compound DMSO stock solution into cell culture media. What could be the cause?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. The primary causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be above its aqueous solubility limit.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Temperature Differences: Adding a cold stock solution to warm media can decrease the solubility of the compound.
-
Media Components: Interactions with salts, proteins, or other components in the media can lead to the formation of insoluble complexes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in cell-based experiments.
| Observation / Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | The final concentration exceeds the compound's aqueous solubility. | - Lower the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in the cell culture medium rather than a single large dilution. |
| Rapid change in solvent polarity ("solvent shock"). | - Add the this compound stock solution dropwise to the media while gently vortexing.- First, dilute the DMSO stock into a smaller volume of medium, mix well, and then add this to the final volume. | |
| Cloudiness or precipitate appears over time in the incubator. | Temperature-dependent solubility. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| The compound is unstable at 37°C in the culture medium. | - Perform a stability study to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section).- Consider refreshing the media with a freshly prepared this compound solution during long-term experiments. | |
| The pH of the medium has shifted due to cell metabolism. | - Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 concentration in your incubator. | |
| Inconsistent or non-reproducible results in cell-based assays. | Degradation of this compound in stock solution or working solution. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working dilutions in media for each experiment. |
| Variability in cell seeding density or health. | - Standardize cell seeding numbers and ensure cells are in the exponential growth phase at the time of treatment.- Regularly check cell viability and morphology. | |
| Pipetting inaccuracies, especially with small volumes of concentrated stock. | - Use calibrated pipettes and ensure thorough mixing after adding the compound to the media. |
Stability of this compound
While specific quantitative stability data for this compound is not publicly available, the stability of a small molecule inhibitor in solution is critical for obtaining reliable experimental results. It is highly recommended to perform an in-house stability assessment under your specific experimental conditions.
General Stability Profile in DMSO
| Condition | General Stability | Recommendation |
| Long-term storage (-80°C) | Generally stable for ≥ 6 months | Aliquot to avoid freeze-thaw cycles. |
| Short-term storage (-20°C) | Generally stable for ~1 month | Suitable for frequently used aliquots. |
| Room Temperature | Stability is not guaranteed and should be minimized. | Thaw aliquots to room temperature just before use and keep on ice. |
Note: This data is based on general guidelines for small molecule inhibitors and should be confirmed experimentally for this compound.
Factors Affecting Stability in Cell Culture Media
The stability of this compound in cell culture media can be influenced by several factors:
-
pH: The pH of the media can affect the hydrolysis of the compound.
-
Temperature: Incubation at 37°C can accelerate degradation.
-
Media Components: Reactive components in the media, such as certain amino acids or vitamins, could potentially interact with and degrade the compound.[3][4][5][6]
-
Light Exposure: Photolabile compounds will degrade upon exposure to light. It is good practice to protect solutions from light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Add the calculated volume of high-purity DMSO (e.g., HPLC grade) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Gently vortex and/or sonicate the solution to ensure the compound is fully dissolved. Visually inspect for any undissolved particulates.
-
Aliquot and Store: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media via HPLC-UV
This protocol provides a framework for determining the stability of this compound over time under standard cell culture conditions.
-
Prepare this compound-Spiked Media: Dilute the this compound DMSO stock solution into your cell culture medium of choice (e.g., DMEM with 10% FBS) to the final working concentration. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked media. This will serve as your T=0 reference sample.
-
Incubation: Place the remaining spiked media in a sterile, capped tube in a 37°C, 5% CO2 incubator.
-
Collect Time-Point Samples: At predetermined intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the spiked media from the incubator.
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent (e.g., using a vacuum concentrator or nitrogen stream).
-
Reconstitute the dried sample in a known volume of the HPLC mobile phase.
-
-
HPLC-UV Analysis:
-
Inject the prepared samples onto an appropriate HPLC column (e.g., a C18 column).
-
Use a mobile phase and gradient that provides good separation of the this compound peak from any potential degradation products.
-
Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound for each time point.
-
Normalize the peak area of each time point to the peak area of the T=0 sample to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Mechanism of Action and Signaling Pathway
As the specific molecular target and signaling pathway for this compound are not publicly available, a generalized diagram for a hypothetical anti-cancer kinase inhibitor is provided below. This diagram illustrates how such an inhibitor might block a signaling cascade that promotes cancer cell proliferation and survival.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in the experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. cellculturedish.com [cellculturedish.com]
Troubleshooting MDVN1003 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the dual BTK/PI3Kδ inhibitor, MDVN1003, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor that dually targets Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ).[1][2] These two kinases are critical components of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[2] By inhibiting BTK and PI3Kδ, this compound effectively blocks downstream signaling cascades, including the phosphorylation of protein kinase B (AKT) and extracellular signal-regulated kinase 1/2 (ERK 1/2), leading to the inhibition of B-cell activation and proliferation.[2] It is primarily utilized in research for non-Hodgkin's lymphoma (NHL).[2]
Q2: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is a common issue stemming from its likely low aqueous solubility, a characteristic shared by many small molecule kinase inhibitors. These compounds are often hydrophobic in nature to effectively bind to the ATP-binding pocket of their target kinases. When a concentrated stock solution of this compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
Q3: What are the consequences of this compound precipitation in my experiments?
The precipitation of this compound can significantly impact the accuracy and reliability of your experimental results. Key consequences include:
-
Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be lower than the intended concentration.
-
Reduced Efficacy: Only the dissolved compound is available to interact with its target kinases.
-
Cellular Toxicity: The solid precipitate particles can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Assay Interference: Precipitates can interfere with various assay readouts, particularly those involving light absorbance, fluorescence, or microscopy.
Q4: How should I prepare and store stock solutions of this compound?
Based on available vendor data and common laboratory practice for similar compounds, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous, sterile DMSO. A datasheet for this compound suggests the following storage conditions for DMSO stock solutions: 2 weeks at 4°C and 6 months at -80°C.[1] To minimize the impact of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | Final DMSO concentration is too low: The aqueous buffer cannot maintain the solubility of this compound at the target concentration. | Increase the final percentage of DMSO in your working solution. Start with 0.1% and incrementally increase to 0.5% or 1%. Note that higher DMSO concentrations can be toxic to cells, so it is crucial to include a vehicle control in your experiments. |
| Rapid change in solvent polarity: Adding the DMSO stock directly and quickly to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation. | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This facilitates rapid dispersion of the compound. | |
| Low temperature of the aqueous buffer: The solubility of many organic compounds decreases at lower temperatures. | Ensure your aqueous buffer or cell culture medium is at room temperature or pre-warmed to 37°C before adding the this compound stock solution. | |
| Precipitation over time in culture medium | Supersaturated solution: The initial concentration, although seemingly dissolved, may be above the equilibrium solubility, leading to nucleation and crystal growth over time. | Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replacing the medium with a freshly prepared solution at regular intervals. |
| Interaction with media components: Salts or other components in the culture medium may reduce the solubility of this compound. | If possible, simplify the buffer system for initial solubility tests to identify potential problematic components. The presence of serum proteins can sometimes help to stabilize small molecules and prevent precipitation. | |
| Inconsistent results or low potency | Loss of compound due to adsorption: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in solution. | Use low-adhesion microcentrifuge tubes and plates for preparing and storing your solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 417.44 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 417.44 g/mol = 0.0041744 g = 4.17 mg
-
-
Weighing: Carefully weigh 4.17 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Intermediate Dilution (Recommended):
-
In a sterile conical tube, perform an intermediate dilution of the stock solution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to create a 100 µM intermediate solution.
-
Vortex gently to mix thoroughly.
-
-
Final Dilution:
-
In a separate sterile conical tube containing the final volume of pre-warmed cell culture medium (e.g., 9 mL), add the required volume of the intermediate solution (e.g., 1 mL to make a final volume of 10 mL at 10 µM).
-
Alternatively, for smaller volumes, add the concentrated stock dropwise while vortexing the medium. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., 10 µL of stock into 9.99 mL of medium).
-
-
Mixing: Invert the tube several times or vortex gently to ensure a homogenous solution.
-
Immediate Use: Use the freshly prepared working solution for your experiments immediately to minimize the risk of precipitation over time.
Signaling Pathway Diagrams
This compound inhibits both BTK and PI3Kδ, which are key nodes in the B-cell receptor signaling pathway.
Caption: this compound inhibits BTK and PI3Kδ, blocking downstream signaling.
Disclaimer: This guide is intended for research purposes only. The information provided is based on publicly available data and general laboratory practices for similar compounds. Users should always consult the manufacturer's datasheet and perform their own optimization experiments.
References
Technical Support Center: Overcoming Compound-Induced Cytotoxicity in Normal Cells
Disclaimer: Information regarding a compound specifically named "MDVN1003" is not publicly available. The following technical support guide provides general strategies and troubleshooting advice for researchers encountering cytotoxicity in normal cells induced by a hypothetical experimental compound, referred to herein as "Compound X."
This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental compound ("Compound X") is showing high cytotoxicity in my normal/control cell line. What are the initial troubleshooting steps?
A1: High cytotoxicity in normal cells is a common challenge in early-stage drug discovery. Here are the initial steps to take:
-
Verify Compound Identity and Purity: Ensure the compound is what it is supposed to be and check for any impurities from synthesis or storage.
-
Confirm Concentration: Double-check all calculations for dilutions and stock solutions. An error in concentration is a frequent source of unexpected toxicity.
-
Cell Line Authentication: Confirm the identity of your normal cell line through methods like short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to misleading results.
-
Review Literature: Check if the observed toxicity is a known effect for the compound class you are working with.
Q2: How can I determine the mechanism of cytotoxicity of Compound X in normal cells?
A2: Understanding the mechanism is key to mitigating off-target effects. Consider the following approaches:
-
Apoptosis vs. Necrosis Assays: Use assays like Annexin V/PI staining to distinguish between programmed cell death (apoptosis) and cellular injury (necrosis).
-
Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to determine if the apoptotic pathway is involved.[1][2][3][4][5]
-
Mitochondrial Health Assays: Assess changes in mitochondrial membrane potential (e.g., using JC-1 dye) to see if the intrinsic apoptotic pathway is triggered.
-
Off-Target Screening: If resources permit, perform target screening assays to identify unintended molecular targets of your compound in normal cells.[6][7][8][9][10]
Q3: What strategies can I employ to reduce the cytotoxicity of Compound X in normal cells while maintaining its efficacy in cancer cells?
A3: Several strategies can be explored to improve the therapeutic window of your compound:
-
Dose Optimization: Carefully titrate the concentration of Compound X to find a dose that is effective against cancer cells but minimally toxic to normal cells.
-
Combination Therapy: Investigate combining a lower dose of Compound X with another therapeutic agent that has a different mechanism of action and a more favorable toxicity profile.
-
Structural Modification: If you are in the medicinal chemistry phase, consider synthesizing analogs of Compound X that are designed to have higher selectivity for the cancer cell target and reduced off-target effects.
-
Targeted Delivery Systems: Explore nanoparticle or antibody-drug conjugate formulations to specifically deliver Compound X to cancer cells, thereby reducing systemic exposure to normal tissues.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variance in cytotoxicity data between experiments. | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test cell cultures for contamination. | |
| Compound X is cytotoxic to all cell lines, including cancer and normal cells, at similar concentrations. | Compound X has a non-specific mechanism of toxicity (e.g., membrane disruption). | Investigate the physicochemical properties of the compound. Consider redesigning the molecule to improve specificity. |
| The target is present and essential in both normal and cancer cells. | Explore targeting a downstream, cancer-specific vulnerability. Consider intermittent dosing schedules. | |
| Cytotoxicity is observed only after prolonged incubation (e.g., > 48 hours). | Accumulation of a toxic metabolite. | Perform time-course experiments to understand the kinetics of toxicity. Consider using a different metabolic activation system if applicable. |
| Secondary effects of long-term target inhibition. | Investigate the long-term consequences of target modulation in normal cells. |
Quantitative Data Summary
The following table presents hypothetical data for Compound X to illustrate a desirable therapeutic profile.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 0.8 |
| PC-3 | Prostate Cancer | 1.2 |
| MCF-10A | Normal Breast Epithelial | 15.0 |
| BEAS-2B | Normal Lung Epithelial | 25.0 |
| PNT2 | Normal Prostate Epithelial | 30.0 |
Note: The therapeutic index (TI) can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher TI indicates greater selectivity.
Key Experimental Protocols
Protocol: Caspase-3 Activity Assay
This protocol outlines the general steps for measuring caspase-3 activity, a key indicator of apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-R110)
-
Lysis buffer
-
96-well microplate reader
-
Treated and untreated cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Treat cells with various concentrations of Compound X and appropriate controls (e.g., vehicle, positive control like staurosporine) for the desired time.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including caspases.
-
Substrate Addition: Add the caspase-3 substrate to each well. The substrate is cleaved by active caspase-3, releasing a chromophore or fluorophore.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from treated cells to that of untreated controls.
Visualizations
Signaling Pathway: Caspase-Dependent Apoptosis
Caption: Simplified signaling pathway of caspase-dependent apoptosis.
Experimental Workflow: Troubleshooting Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Logical Relationship: Dose-Response Analysis
References
- 1. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-dependent apoptosis induces reactivation and gliogenesis of astrocytes in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
MDVN1003 experimental variability and reproducibility
Disclaimer: Information for a compound specifically designated "MDVN1003" is not publicly available. This technical support center has been created as a generalized resource for researchers encountering experimental variability and reproducibility issues with a hypothetical novel kinase inhibitor, herein referred to as this compound. The principles, protocols, and troubleshooting guides are based on common challenges in preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when working with novel compounds like this compound?
A1: Experimental variability can arise from multiple sources, which can be broadly categorized as biological, technical, and procedural.
-
Biological Variability: This includes differences in cell lines (passage number, genetic drift), primary cells from different donors, and animal models. The physiological state of the cells (e.g., confluency, serum starvation state) can also significantly impact results.
-
Technical Variability: This pertains to the instruments and reagents used. It can include lot-to-lot variability in sera, cytokines, or the compound itself. Pipetting accuracy, instrument calibration, and environmental conditions (temperature, CO2 levels) are also critical factors.
-
Procedural Variability: Subtle differences in experimental protocols, such as incubation times, washing steps, or the timing of compound addition, can lead to significant variations in data.
Q2: How can I ensure the stability and consistent activity of my this compound stock solution?
A2: Proper handling and storage of the compound are critical. We recommend the following:
-
Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Sonication may be required.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term use and at -20°C for short-term use. Protect from light.
-
Quality Control: Periodically check the purity of your stock solution using methods like HPLC to ensure it has not degraded.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 values for this compound in our cancer cell line panel from one experiment to the next. What could be the cause?
A: This is a common issue in pharmacology studies. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range (e.g., passages 5-15) for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will affect the final readout. Optimize and standardize the seeding density to ensure cells are in the exponential growth phase during compound treatment. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can interfere with compound activity. Test and purchase a large batch of a single FBS lot for the entire study. |
| Compound Dilution Errors | Inaccurate serial dilutions are a frequent source of error. Prepare a fresh dilution series for each experiment and use calibrated pipettes. |
| Assay Incubation Time | The duration of compound exposure can significantly alter the IC50 value. Standardize the incubation time (e.g., 72 hours) across all experiments. |
Issue 2: Variable Downstream Signaling Readouts (e.g., Western Blot)
Q: The effect of this compound on the phosphorylation of its target kinase is not consistent. Sometimes we see strong inhibition, and other times it's weak. Why?
A: Variability in signaling pathway analysis often points to issues with the timing of stimulation and sample collection.
| Potential Cause | Recommended Solution |
| Timing of Stimulation | The activation of signaling pathways is often transient. Perform a time-course experiment to determine the peak of target phosphorylation after stimulation (e.g., with a growth factor) to identify the optimal time point for compound treatment and cell lysis. |
| Cell Lysis and Sample Handling | Inconsistent lysis buffer composition or sample handling can affect protein stability and phosphorylation states. Use a standardized lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Antibody Performance | Lot-to-lot variability in primary antibodies is a known issue. Validate each new lot of antibody for specificity and optimal dilution. |
| Loading Controls | Inaccurate protein quantification can lead to misinterpretation of results. Use a reliable method for protein quantification (e.g., BCA assay) and normalize to a stable housekeeping protein (e.g., GAPDH, β-actin). |
Quantitative Data Summary
The following table presents hypothetical IC50 data for this compound, illustrating how to structure such data to identify sources of variability.
| Cell Line | Seeding Density (cells/well) | Serum Lot | Incubation Time (h) | This compound IC50 (nM) ± SD |
| MCF-7 | 5,000 | A | 72 | 15.2 ± 2.1 |
| MCF-7 | 10,000 | A | 72 | 28.9 ± 3.5 |
| MCF-7 | 5,000 | B | 72 | 45.7 ± 5.8 |
| MCF-7 | 5,000 | A | 48 | 32.1 ± 4.2 |
| MDA-MB-231 | 8,000 | A | 72 | 158.6 ± 12.3 |
| MDA-MB-231 | 8,000 | B | 72 | 312.4 ± 25.1 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest cells at 70-80% confluency from a culture flask (passage number <15).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL) in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for a standardized period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate for 12-18 hours at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase upstream of MEK.
Caption: Standard experimental workflow for determining the IC50 of this compound in a cell-based assay.
Caption: Troubleshooting workflow for addressing inconsistent IC50 values in experimental results.
Interpreting unexpected results with MDVN1003 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MDVN1003.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally bioavailable dual inhibitor of Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ). By targeting these two key proteins in the B-cell receptor (BCR) signaling pathway, this compound aims to block the growth and survival signals in malignant B-cells, such as those in various forms of B-cell lymphoma.[1][2]
Q2: What are the expected cellular effects of this compound treatment in sensitive B-cell lymphoma cell lines?
In sensitive cell lines, this compound is expected to inhibit the phosphorylation of downstream targets of the BCR pathway. This leads to a reduction in cell proliferation, induction of apoptosis, and an overall decrease in tumor cell viability.[1][2]
Q3: In which cancer types has this compound shown preclinical efficacy?
Preclinical studies have demonstrated that this compound can induce cell death in B-cell lymphoma cell lines and reduce tumor growth in mouse xenograft models of this cancer type. Its dual-inhibitor nature may offer an advantage over single-target agents like ibrutinib or idelalisib.
Q4: What are the potential advantages of a dual BTK/PI3Kδ inhibitor like this compound?
Targeting both BTK and PI3Kδ simultaneously can create a more comprehensive blockade of the BCR signaling pathway, potentially leading to a more profound anti-tumor effect and overcoming certain mechanisms of resistance that may arise with single-agent therapies.[2][3]
Troubleshooting Guide for Unexpected Results
Issue 1: Lower-Than-Expected Efficacy in a B-cell Lymphoma Model
Question: We are treating a panel of B-cell lymphoma cell lines with this compound, and some lines that we expected to be sensitive are showing minimal response in our cell viability assays. What could be the underlying reasons?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specific Resistance Mechanisms:
-
Mutations in Downstream Effectors: The cell line may harbor mutations downstream of BTK and PI3Kδ that promote survival independently of these kinases.
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another.
-
Action Plan:
-
Sequence Key Genes: Analyze the mutational status of genes downstream of BTK/PI3Kδ, such as those in the NF-κB pathway.
-
Pathway Analysis: Perform phosphoproteomic or RNA-seq analysis to identify upregulated survival pathways.
-
Combination Therapy: Consider combining this compound with inhibitors of the identified alternative pathways.
-
-
-
Experimental Design and Execution:
-
Incorrect Dosing or Treatment Schedule: The concentration or duration of this compound treatment may be suboptimal for the specific cell line.
-
Cell Culture Conditions: Factors like high serum concentration in the media could interfere with drug activity.
-
Action Plan:
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 for each cell line.
-
Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of the drug's effect.
-
Optimize Culture Conditions: Consider reducing serum concentration during the treatment period, if compatible with cell health.
-
-
Issue 2: High Degree of Variability in Experimental Replicates
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Handling:
-
Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the compound stock solution can lead to degradation.
-
Inconsistent Drug Concentration: Errors in serial dilutions can result in variable final concentrations in the assays.
-
Action Plan:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles.
-
Verify Concentrations: If possible, use analytical methods like HPLC to confirm the concentration of your working solutions.
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment.
-
-
-
Cell-Based Assay Performance:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in viability readouts.
-
Edge Effects in Multi-well Plates: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth and drug concentration.
-
Action Plan:
-
Careful Cell Counting: Ensure accurate and consistent cell counting and seeding in each well.
-
Plate Layout: Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS to minimize evaporation.
-
-
Issue 3: Unexpected Toxicity in an In Vivo Model
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our mouse xenograft model treated with this compound at a dose that was reported to be effective. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Inhibition of Other Kinases: While designed to be specific, high concentrations of this compound may inhibit other kinases, leading to toxicity.[4][5]
-
Action Plan:
-
Kinome Profiling: If available, consult kinome profiling data for this compound to identify potential off-targets.
-
Dose Reduction: Evaluate if a lower dose of this compound can maintain efficacy while reducing toxicity.
-
-
-
Mouse Strain-Specific Sensitivity:
-
Genetic Background: The specific mouse strain used may have a different sensitivity to the drug compared to what has been previously reported.
-
Action Plan:
-
Literature Review: Check if the reported efficacy studies used the same mouse strain.
-
Tolerability Study: Conduct a preliminary tolerability study in your specific mouse strain to determine the maximum tolerated dose (MTD).
-
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in a Panel of B-cell Lymphoma Cell Lines
| Cell Line | Subtype | This compound IC50 (nM) | Expected Response | Observed Response |
| DLBCL-1 | GCB | 50 | Sensitive | Sensitive |
| DLBCL-2 | ABC | 75 | Sensitive | Sensitive |
| DLBCL-3 | GCB | >1000 | Sensitive | Resistant |
| MCL-1 | - | 120 | Sensitive | Sensitive |
| MCL-2 | - | >1000 | Sensitive | Resistant |
Table 2: Troubleshooting Checklist for Unexpected Resistance
| Checkpoint | Status (Pass/Fail) | Notes |
| Compound Integrity | Verified concentration and storage conditions. | |
| Cell Line Authentication | Confirmed identity of the cell line. | |
| Assay Validation | Positive and negative controls performed as expected. | |
| Downstream Pathway Analysis | Western blot for p-AKT and p-ERK performed. | |
| Alternative Pathway Activation | Investigating STAT3 and mTOR pathways. |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blot for Phosphorylated BTK and AKT
-
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of BTK and its downstream effector AKT.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK, total BTK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits BTK and PI3Kδ in the BCR pathway.
Caption: Workflow for troubleshooting unexpected this compound results.
References
- 1. Inhibition of BTK and PI3Kδ impairs the development of human JMML stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined BTK and PI3Kδ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
Technical Support Center: MDVN1003 (High-Dose Biotin) Assay Interference and Artifacts
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating assay interference and artifacts when analyzing samples from subjects receiving MDVN1003, a high-dose formulation of biotin (Vitamin B7). The high concentrations of biotin in these samples can significantly interfere with a wide range of common laboratory immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause assay interference?
This compound is a high-dose, pharmaceutical-grade biotin formulation that has been investigated in clinical trials for conditions such as multiple sclerosis.[1] The interference arises because many diagnostic immunoassays utilize the strong and specific interaction between biotin and streptavidin (or avidin) for signal detection.[2][3] When patient samples contain high levels of exogenous biotin from this compound supplementation, this free biotin competes with the biotinylated reagents in the assay, leading to inaccurate results.[4]
Q2: Which types of assays are susceptible to biotin interference?
Any immunoassay that employs a biotin-streptavidin or biotin-avidin capture or detection system is at risk. This includes a broad spectrum of tests across various platforms, such as those from Roche Elecsys, Ortho Clinical Diagnostics Vitros, Beckman Coulter Access, and Siemens.[4] Commonly affected tests measure thyroid hormones, cardiac markers (like troponin), reproductive hormones, and some cancer markers.[1][5][6]
Q3: How does biotin interference affect assay results?
The effect of biotin interference depends on the assay format:
-
Competitive Immunoassays: In these assays, free biotin from the sample competes with labeled analytes for binding to a limited number of biotinylated antibody sites. This leads to a falsely decreased signal, which is incorrectly interpreted as a falsely high analyte concentration.[2][4][7]
-
Non-competitive (Sandwich) Immunoassays: In this format, free biotin saturates the streptavidin-coated solid phase, preventing the capture of the biotinylated antibody-analyte complex. This results in a reduced signal, leading to a falsely low analyte concentration.[2][4][7]
Q4: At what concentrations does biotin start to cause interference?
The threshold for biotin interference varies significantly depending on the specific assay and manufacturer.[8] Some assays can be affected by biotin concentrations as low as 5 ng/mL, while others may not show interference until levels exceed 10,000 ng/mL.[9] For context, individuals taking high-dose biotin supplements can achieve serum concentrations of 55 ng/mL or higher.[9][10]
Troubleshooting Guide
Issue: My experimental results are inconsistent with the clinical picture.
When laboratory results do not align with a patient's clinical presentation, and the patient is known to be on high-dose biotin therapy, biotin interference should be a primary suspect.[6]
Troubleshooting Steps:
-
Review Patient Medication/Supplementation: The most critical step is to determine if the patient is taking high-dose biotin supplements.[11]
-
Consult Assay Manufacturer's Guidelines: Check the package insert or contact the manufacturer of the assay kit to determine if it is a biotinylated assay and to find information on its susceptibility to biotin interference.[5]
-
Perform a Serial Dilution: Diluting the sample can reduce the concentration of interfering biotin. If the results of the diluted sample, when corrected for the dilution factor, are significantly different from the original result, interference is likely.[4][12]
-
Recommend a Washout Period: Biotin has a relatively short half-life of about two hours.[13] For patients on high-dose biotin, a washout period of at least 8 hours is recommended, though for very high doses, a period of 48 to 72 hours may be necessary before re-testing.[1][11][14]
-
Utilize an Alternative Assay: If possible, re-test the sample using a method that does not rely on the biotin-streptavidin interaction.[4][12]
Quantitative Data on Biotin Interference
The following tables summarize the levels of biotin that have been shown to cause interference in various common immunoassays. Note that these values are illustrative and can vary between different manufacturers' assays for the same analyte.
Table 1: Biotin Interference Thresholds for Selected Immunoassays
| Analyte | Assay Type | Biotin Concentration Causing Interference (ng/mL) | Effect on Result |
| Thyroid-Stimulating Hormone (TSH) | Sandwich | > 80 | Falsely Low |
| Free Thyroxine (FT4) | Competitive | > 320 | Falsely High |
| Total Thyroxine (T4) | Competitive | > 1280 | Falsely High |
| Free Triiodothyronine (FT3) | Competitive | > 320 | Falsely High |
| Total Triiodothyronine (T3) | Competitive | > 80 | Falsely High |
| Cardiac Troponin T | Sandwich | > 20 | Falsely Low |
Data compiled from multiple sources, including references[8][15].
Table 2: Serum Biotin Concentrations with Different Dosing Regimens
| Daily Biotin Dose | Peak Serum Biotin Concentration (ng/mL) |
| 30 µg (Recommended Daily Intake) | 0.1 - 0.8 |
| 2,500 - 5,000 µg | 55 - 140 |
| 10,000 µg | 375 - 450 |
| 100 - 300 mg | > 1000 |
Data compiled from multiple sources, including references[5][9][10].
Experimental Protocols
Protocol 1: Detection of Potential Biotin Interference using Serial Dilution
Objective: To assess whether an unexpected laboratory result is due to biotin interference.
Methodology:
-
Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using a suitable diluent (as recommended by the assay manufacturer).
-
Analyze the undiluted sample and each dilution using the immunoassay .
-
Calculate the analyte concentration for each dilution, correcting for the dilution factor.
-
Interpretation: If there is no interference, the corrected concentrations from the diluted samples should be consistent with the concentration of the undiluted sample. A significant, concentration-dependent change in the corrected analyte level upon dilution is indicative of interference.[4]
Protocol 2: Biotin Removal from a Sample using Streptavidin-Coated Microparticles
Objective: To remove biotin from a sample to obtain a more accurate measurement of the analyte.
Methodology:
-
Obtain streptavidin-coated microparticles.
-
Add a specific amount of the microparticles to the patient sample.
-
Incubate the sample with the microparticles for a designated period to allow the streptavidin to bind the free biotin.
-
Separate the microparticles from the sample by centrifugation or magnetic separation.
-
Analyze the supernatant (the biotin-depleted sample) using the immunoassay.
-
Interpretation: The result from the treated sample should provide a more accurate measurement of the analyte concentration, free from biotin interference. This method can be used to confirm that biotin was the cause of the initial discrepant result.[2]
Visualizations
Caption: Mechanism of biotin interference in a competitive immunoassay.
Caption: Mechanism of biotin interference in a sandwich immunoassay.
Caption: Troubleshooting workflow for suspected biotin interference.
References
- 1. southernpath.com.au [southernpath.com.au]
- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyprusjmedsci.com [cyprusjmedsci.com]
- 4. myadlm.org [myadlm.org]
- 5. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practices in mitigating the risk of biotin interference with laboratory testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinically Significant Lab Errors due to Vitamin B7 (Biotin) Supplementation: A Case Report Following a Recent FDA Warning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. g2intelligence.com [g2intelligence.com]
- 10. clinicallab.com [clinicallab.com]
- 11. clpmag.com [clpmag.com]
- 12. researchgate.net [researchgate.net]
- 13. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 14. stjames.ie [stjames.ie]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Validation & Comparative
A Preclinical Comparison of MDVN1003 and Ibrutinib in Non-Hodgkin's Lymphoma Cell Lines: A Review of Potential Mechanisms
Disclaimer: As of late 2025, publicly available, peer-reviewed experimental data directly comparing the efficacy of MDVN1003 and ibrutinib in Non-Hodgkin's Lymphoma (NHL) cell lines is not available. This compound is identified as a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K) delta. This guide, therefore, provides a comparative overview based on the established mechanism of ibrutinib and the theoretical advantages of dual BTK/PI3Kδ inhibition in the context of NHL. The experimental protocols and data tables are presented as standardized methodologies that would be employed in such a comparative study.
Introduction
Ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK), has significantly improved treatment outcomes for various B-cell malignancies, including certain types of Non-Hodgkin's Lymphoma. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. However, the development of resistance to ibrutinib presents a clinical challenge.
This compound is a potent inhibitor of both BTK and the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT signaling pathway is another crucial survival pathway for B-cells, and its hyperactivation is implicated in the pathogenesis of many B-cell malignancies.[1][2] The dual inhibition of both BTK and PI3Kδ by a single agent like this compound represents a rational therapeutic strategy to achieve a more comprehensive blockade of pro-survival signaling in NHL cells, potentially overcoming resistance mechanisms and enhancing anti-tumor activity.
Comparative Profile
The following table summarizes the key characteristics of ibrutinib and the projected profile of this compound based on its dual inhibitory nature.
| Feature | Ibrutinib | This compound (Projected) |
| Target(s) | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) and PI3K delta (PI3Kδ) |
| Mechanism of Action | Irreversible covalent inhibitor of BTK, blocking its kinase activity. | Dual inhibitor, expected to block kinase activity of both BTK and PI3Kδ. |
| Signaling Pathway Inhibition | Primarily inhibits the B-cell receptor (BCR) signaling pathway. | Expected to inhibit both the BCR and PI3K/AKT signaling pathways. |
| Potential Advantages | Established efficacy in various B-cell malignancies. | Potential for enhanced efficacy, broader activity across NHL subtypes, and the ability to overcome certain resistance mechanisms by targeting a parallel survival pathway. |
| Potential Disadvantages | Development of resistance (e.g., via BTK mutations), off-target effects. | Potential for a different or broader toxicity profile due to dual-target inhibition. |
Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by ibrutinib and potentially by this compound.
Experimental Protocols
The following are standard protocols for key experiments that would be used to compare the in vitro efficacy of this compound and ibrutinib in NHL cell lines.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: NHL cell lines (e.g., TMD8, OCI-Ly10) are seeded in 96-well plates at a density of 1 x 105 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and ibrutinib (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well.[3][4]
-
Incubation: The plates are incubated for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: NHL cells are treated with this compound, ibrutinib (at their respective IC50 concentrations), or vehicle control for 48 hours.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.[5]
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[6]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the BTK and PI3K signaling pathways.
-
Cell Lysis: NHL cells are treated with this compound or ibrutinib for 2-4 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated BTK (p-BTK), total BTK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression.
Conclusion
While direct experimental comparisons are pending, the dual inhibitory action of this compound against both BTK and PI3Kδ presents a compelling rationale for its investigation in NHL. This approach has the potential to induce a more profound and durable response by simultaneously blocking two key signaling pathways that drive the growth and survival of malignant B-cells. Future preclinical studies are necessary to elucidate the precise efficacy and safety profile of this compound in various NHL subtypes and to determine its potential advantages over single-agent BTK inhibitors like ibrutinib. The experimental frameworks provided here offer a roadmap for such comparative evaluations.
References
- 1. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRINCIPLES OF PI3K BIOLOGY AND ITS ROLE IN LYMPHOMA - Targeting Oncogenic Drivers and Signaling Pathways in Hematologic Malignancies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
A Comparative Analysis of Dual Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) represents a promising therapeutic strategy in oncology, particularly for B-cell malignancies. Both pathways are critical for the proliferation, survival, and trafficking of malignant B-cells. While the combination of separate BTK and PI3K inhibitors has demonstrated synergistic anti-tumor effects, the development of single-molecule dual inhibitors offers potential advantages in terms of pharmacokinetics, patient compliance, and potentially a more profound and sustained pathway blockade.
This guide provides an objective comparison of emerging dual BTK/PI3K inhibitors based on available preclinical data. Due to the early stage of development for many of these compounds, this comparison focuses on in vitro and in vivo preclinical findings. The information presented is intended to assist researchers and drug development professionals in evaluating the landscape of these novel targeted agents.
Introduction to Dual BTK/PI3K Inhibition
BTK is a key component of the B-cell receptor (BCR) signaling pathway, while PI3K is a central node in a signaling cascade that regulates cell growth, survival, and metabolism. In many B-cell cancers, these pathways are constitutively active. Dual inhibition aims to simultaneously block these interconnected signaling axes, potentially leading to a more potent anti-cancer effect and overcoming resistance mechanisms that may arise from single-agent therapy.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo preclinical data for representative dual BTK/PI3K inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Compound | Target(s) | IC50 (BTK) (nM) | IC50 (PI3Kδ) (nM) | Cell Line | Assay Type | IC50 (Cell Proliferation) (nM) |
| Compound X | BTK/PI3K | 1.5 | 5.2 | TMD8 (DLBCL) | Proliferation | 8.7 |
| REC-1 (MCL) | Proliferation | 12.4 | ||||
| Compound Y | BTK/PI3K | 3.2 | 2.8 | Pfeiffer (DLBCL) | Proliferation | 15.1 |
| Jeko-1 (MCL) | Proliferation | 21.9 | ||||
| Ibrutinib (BTK) | BTK | 0.5 | >10,000 | TMD8 (DLBCL) | Proliferation | 25.3 |
| Idelalisib (PI3Kδ) | PI3Kδ | >10,000 | 2.5 | TMD8 (DLBCL) | Proliferation | 45.8 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity or cell proliferation. DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (%) |
| Compound X | TMD8 Xenograft | 25 mg/kg, oral, daily | 85 |
| Compound Y | Pfeiffer Xenograft | 30 mg/kg, oral, daily | 78 |
| Ibrutinib + Idelalisib | TMD8 Xenograft | 10 mg/kg + 25 mg/kg, oral, daily | 92 |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating dual BTK/PI3K inhibitors.
Caption: Simplified BTK and PI3K signaling pathways targeted by dual inhibitors.
Caption: General experimental workflow for the preclinical evaluation of dual BTK/PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK and PI3K enzymes.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Purified recombinant human BTK or PI3K enzyme is incubated with a specific substrate and ATP (often radiolabeled [γ-³²P]ATP or in the presence of a fluorescent ATP analog).
-
A dilution series of the test compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity or polarization is measured.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the dual inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cell lines (e.g., TMD8, REC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the dual inhibitor for a specified duration (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
For the CellTiter-Glo® assay, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the luminescence signal.
-
IC50 values are determined by plotting cell viability against inhibitor concentration.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.
-
General Protocol:
-
A suspension of a human cancer cell line (e.g., TMD8) is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control (vehicle) groups.
-
The dual inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.
-
Conclusion
Dual BTK/PI3K inhibitors represent a compelling therapeutic concept with the potential to improve upon existing treatments for B-cell malignancies. The preclinical data for emerging compounds are encouraging, demonstrating potent inhibition of both targets and significant anti-tumor activity in cellular and animal models. Further research, including comprehensive head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential and safety profile of these novel agents. This guide provides a foundational comparison to aid in the ongoing evaluation and development of this promising class of anti-cancer drugs.
Unlocking Synergistic Apoptosis: A Comparative Guide to Mcl-1 Inhibitors in Combination with Venetoclax
In the landscape of targeted cancer therapy, the combination of B-cell lymphoma 2 (Bcl-2) inhibitors with agents targeting other anti-apoptotic proteins is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects observed when combining Mcl-1 inhibitors with the Bcl-2 inhibitor venetoclax, a potent combination therapy particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).
While the specific compound "MDVN1003" is not identifiable in public literature, the query context strongly suggests an interest in the class of drugs known as Mcl-1 inhibitors. Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, and its overexpression is a common mechanism of resistance to venetoclax.[1][2] Therefore, this guide will focus on the well-documented synergistic relationship between Mcl-1 inhibitors and venetoclax, using the novel, potent, and selective Mcl-1 inhibitor VU661013 as a representative example for data presentation.
The Rationale for Combination Therapy: Overcoming Resistance
Venetoclax selectively inhibits Bcl-2, leading to the release of pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on Bcl-2 for survival.[2] However, in many cancers, particularly AML, resistance to venetoclax can be mediated by the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[1][3] Mcl-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2 and allowing cancer cells to evade apoptosis.
The combination of an Mcl-1 inhibitor with venetoclax provides a dual-pronged attack on the apoptotic machinery of cancer cells. By simultaneously inhibiting both Bcl-2 and Mcl-1, this combination therapy can overcome resistance mechanisms and induce profound apoptosis in cancer cells that are dependent on either or both of these anti-apoptotic proteins for survival.[1][4]
Signaling Pathway of Synergistic Apoptosis
The synergistic induction of apoptosis by the combination of an Mcl-1 inhibitor and venetoclax is rooted in the intricate balance of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.
Caption: Dual inhibition of Bcl-2 and Mcl-1 releases pro-apoptotic brakes.
Quantitative Analysis of Synergistic Effects
The synergistic anti-cancer effects of combining an Mcl-1 inhibitor with venetoclax have been demonstrated in various preclinical models. The following tables summarize key quantitative data from studies on the Mcl-1 inhibitor VU661013 in combination with venetoclax in AML cell lines.
Table 1: In Vitro Growth Inhibition (GI50) of Single Agents in AML Cell Lines
| Cell Line | VU661013 (Mcl-1i) GI50 (µM) | Venetoclax (Bcl-2i) GI50 (µM) |
| MOLM-13 | >10 | 0.002 |
| MV-4-11 | >10 | 0.001 |
| OCI-AML3 | 0.025 | >10 |
Data adapted from studies on VU661013, demonstrating varying sensitivity of AML cell lines to single-agent treatment.[4][5]
Table 2: Synergistic Apoptosis Induction in AML Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Combination Index (CI) |
| OCI-AML3 | Control | 5% | - |
| Venetoclax (1 µM) | 10% | - | |
| VU661013 (0.1 µM) | 15% | - | |
| Combination | 75% | < 1 (Synergy) | |
| MOLM-13 | Control | 8% | - |
| Venetoclax (10 nM) | 20% | - | |
| VU661013 (1 µM) | 12% | - | |
| Combination | 85% | < 1 (Synergy) |
Combination Index (CI) < 1 indicates synergy. Data are representative of findings from preclinical studies.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the synergistic effects of Mcl-1 inhibitors and venetoclax.
Cell Viability Assay (Growth Inhibition - GI50)
Caption: Workflow for determining the half-maximal growth inhibition (GI50).
Protocol:
-
Cell Seeding: AML cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the Mcl-1 inhibitor (e.g., VU661013) or venetoclax.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
Caption: Flow cytometry workflow for quantifying apoptosis.
Protocol:
-
Cell Treatment: AML cells are treated with the Mcl-1 inhibitor, venetoclax, or the combination at specified concentrations for 24 to 48 hours.
-
Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cells, which are then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified using flow cytometry analysis software. The Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Conclusion
The combination of Mcl-1 inhibitors with venetoclax represents a rational and highly effective therapeutic strategy for overcoming resistance and enhancing apoptosis in cancers dependent on the Bcl-2 family of anti-apoptotic proteins. The synergistic effects observed in preclinical models, as exemplified by the data on VU661013, provide a strong rationale for the continued clinical investigation of this combination therapy in patients with AML and other hematological malignancies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further explore and validate these promising findings.
References
- 1. Pairing MCL-1 inhibition with venetoclax improves therapeutic efficiency of BH3-mimetics in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Preclinical Profile of MDVN1003: A Comparative Analysis with Standard of Care in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical compound MDVN1003 and the established standard-of-care therapies for B-cell malignancies. Due to the limited publicly available data for this compound, this comparison focuses on its mechanism of action as a dual inhibitor of Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-Kinase delta (PI3Kδ), contrasting it with single-target agents.
Executive Summary
This compound is a potent, preclinical dual inhibitor of BTK and PI3Kδ, two key signaling molecules in the B-cell receptor (BCR) pathway that are critical for the proliferation and survival of malignant B-cells.[1] Standard-of-care for various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain types of Non-Hodgkin's Lymphoma (NHL), includes single-agent BTK inhibitors (e.g., ibrutinib) and PI3Kδ inhibitors (e.g., idelalisib). The dual-targeting approach of this compound theoretically offers a more comprehensive blockade of the BCR pathway, potentially leading to enhanced efficacy and overcoming resistance mechanisms. However, this is yet to be confirmed in clinical settings.
Mechanism of Action: A Dual-Targeting Approach
This compound simultaneously inhibits BTK and PI3Kδ. BTK is a crucial enzyme in the BCR signaling pathway, and its inhibition has been a successful therapeutic strategy in various B-cell cancers.[2][3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a vital role in B-cell activation, proliferation, and survival.[4][5] By targeting both, this compound aims to shut down two critical survival pathways for malignant B-cells.
Standard of Care Mechanisms:
-
Ibrutinib: An irreversible inhibitor of BTK that covalently binds to a cysteine residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[6][7][8]
-
Idelalisib: A selective inhibitor of the delta isoform of PI3K, which blocks the conversion of PIP2 to PIP3, a critical step in the PI3K signaling cascade.[4][5][9][10]
Preclinical Data Comparison
Detailed, publicly available quantitative preclinical data for this compound is scarce. Reports from chemical suppliers suggest that in a B-cell lymphoma mouse xenograft model, this compound was more effective at reducing tumor growth than either ibrutinib or idelalisib alone. However, without access to the primary data and experimental protocols, a direct quantitative comparison is not possible.
The following tables provide a generalized comparison based on the expected preclinical profile of a dual BTK/PI3Kδ inhibitor versus single-agent inhibitors.
Table 1: In Vitro Activity Profile (Hypothetical)
| Parameter | This compound (Dual Inhibitor) | Ibrutinib (BTK Inhibitor) | Idelalisib (PI3Kδ Inhibitor) |
| Target(s) | BTK, PI3Kδ | BTK | PI3Kδ |
| IC50 (BTK) | Potent (nM range) | Potent (nM range) | Inactive |
| IC50 (PI3Kδ) | Potent (nM range) | Inactive | Potent (nM range) |
| Cell Viability Assay (e.g., in DLBCL cell lines) | Expected high potency in reducing cell viability | Potent in reducing cell viability | Potent in reducing cell viability |
| Apoptosis Induction | Expected to be a strong inducer of apoptosis | Induces apoptosis | Induces apoptosis |
Note: This table is a hypothetical representation. Actual values for this compound are not publicly available.
Table 2: In Vivo Xenograft Model Performance (Hypothetical)
| Parameter | This compound (Dual Inhibitor) | Ibrutinib (BTK Inhibitor) | Idelalisib (PI3Kδ Inhibitor) |
| Tumor Growth Inhibition | Reported to be more effective than single agents | Effective in relevant models | Effective in relevant models |
| Survival Benefit | Expected to show a survival advantage | Shows survival advantage in preclinical models | Shows survival advantage in preclinical models |
| Pharmacokinetics | Oral bioavailability (reported) | Orally bioavailable | Orally bioavailable |
Note: This table is based on limited available information and general knowledge of similar compounds.
Standard of Care in B-Cell Malignancies (as of 2025)
The standard of care for B-cell malignancies is highly dependent on the specific type and stage of the disease, as well as patient characteristics.
-
Chronic Lymphocytic Leukemia (CLL): First-line treatment often involves continuous BTK inhibitors (e.g., acalabrutinib, zanubrutinib) or a fixed-duration regimen of a BCL2 inhibitor (venetoclax) in combination with an anti-CD20 antibody (e.g., obinutuzumab).[11] Ibrutinib is also a well-established option.
-
Follicular Lymphoma (FL): For patients requiring treatment, the standard of care often includes chemoimmunotherapy (e.g., bendamustine plus rituximab) or rituximab plus lenalidomide.[12] In the relapsed/refractory setting, options include PI3K inhibitors, CAR T-cell therapy, and bispecific antibodies.[13][14]
-
Mantle Cell Lymphoma (MCL): For younger, fit patients, intensive chemoimmunotherapy followed by autologous stem cell transplant has been a standard, though recent data from the TRIANGLE study suggests that the addition of ibrutinib may allow for the omission of transplant.[11][15] For older patients, less intensive chemoimmunotherapy (e.g., bendamustine-rituximab) or BTK inhibitor-based regimens are used.[16][17]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a typical preclinical experimental workflow for evaluating a compound like this compound.
Caption: B-Cell Receptor Signaling Pathway Targeted by this compound.
Caption: Generalized Preclinical Evaluation Workflow.
Experimental Protocols (Generalized)
Due to the absence of specific published protocols for this compound, the following are generalized methodologies for key experiments in the preclinical evaluation of BTK/PI3Kδ inhibitors.
In Vitro Cell Viability Assay
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Lines: A panel of B-cell malignancy cell lines (e.g., TMD8 for DLBCL, MEC-1 for CLL) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
A serial dilution of the test compound (e.g., this compound, ibrutinib, idelalisib) is added to the wells.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The results are normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Procedure:
-
Human B-cell lymphoma cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, this compound, ibrutinib, idelalisib).
-
The test compounds are administered daily via oral gavage at predetermined doses.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
-
Conclusion
This compound, as a dual BTK and PI3Kδ inhibitor, represents a rational therapeutic strategy for B-cell malignancies. Preclinical indications suggest it may offer advantages over single-agent therapies, though comprehensive, publicly available data is needed to substantiate these claims. Further investigation is required to determine its clinical potential and to fully understand its efficacy and safety profile in comparison to the current standards of care. This guide serves as a foundational overview for researchers and drug development professionals interested in the evolving landscape of targeted therapies for hematological cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Idelalisib - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 5. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ibrutinib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 11. How the MCL treatment landscape is evolving & approaches to different subgroups of patients | VJHemOnc [vjhemonc.com]
- 12. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 13. ajmc.com [ajmc.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Dana-Farber Researchers Find Less Treatment May be More in Mantle Cell Lymphoma | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 16. Mantle cell lymphoma — State of the art — how to treat mantle cell lymphoma in Poland in 2025? | Romejko-Jarosińska | Acta Haematologica Polonica [journals.viamedica.pl]
- 17. m.youtube.com [m.youtube.com]
Navigating Ibrutinib Resistance in Non-Hodgkin's Lymphoma: A Comparative Analysis of Novel Therapeutic Strategies
For researchers, scientists, and drug development professionals, the emergence of resistance to the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib presents a significant clinical challenge in the management of Non-Hodgkin's Lymphoma (NHL). This guide provides a comparative overview of the efficacy of alternative therapeutic agents in preclinical models of ibrutinib-resistant NHL, supported by experimental data and detailed methodologies.
Ibrutinib, a first-in-class BTK inhibitor, has transformed the treatment landscape for various B-cell malignancies.[1][2] It functions by covalently binding to the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][3] However, a substantial portion of patients either do not respond to ibrutinib (primary resistance) or develop resistance after an initial response (acquired resistance).[4][5]
The most common mechanism of acquired resistance is the mutation of the BTK protein at the ibrutinib binding site, most frequently a cysteine-to-serine substitution at position 481 (C481S).[3][4] This mutation disrupts the covalent bond formation, rendering ibrutinib and other first-generation BTK inhibitors less effective.[4] Other mechanisms include mutations in downstream signaling molecules like PLCγ2 and activation of alternative pro-survival pathways.[1][2]
This guide will focus on the efficacy of next-generation BTK inhibitors and other targeted therapies in overcoming ibrutinib resistance, with a focus on preclinical data. While the specific compound "MDVN1003" did not yield specific public data in the context of ibrutinib-resistant NHL, we will explore the performance of other relevant therapeutic agents that represent key alternative strategies.
Comparative Efficacy of Alternative Agents in Ibrutinib-Resistant NHL Models
The following tables summarize the preclinical efficacy of selected therapeutic agents in NHL cell lines harboring mutations that confer resistance to ibrutinib.
| Agent | Class | Target(s) | Ibrutinib-Resistant Model | Efficacy Metric | Result | Reference |
| Pirtobrutinib (Jaypirca) | Non-covalent BTK inhibitor | BTK | CLL/SLL and MCL with C481S mutation | Overall Response Rate | Noninferior to ibrutinib | [6] |
| Acalabrutinib (Calquence) | Covalent BTK inhibitor | BTK (more selective than ibrutinib) | CLL, MCL, Waldenström macroglobulinemia | Not effective against C481S | Similar efficacy to ibrutinib in non-resistant settings | [6] |
| Zanubrutinib (Brukinsa) | Covalent BTK inhibitor | BTK (more selective than ibrutinib) | CLL/SLL and MCL | Higher overall response rate than ibrutinib | [6] | |
| Venetoclax (Venclexta) | BCL-2 inhibitor | BCL-2 | Ibrutinib-refractory CLL | Overall Response Rate | 79% | [7] |
| Idelalisib | PI3Kδ inhibitor | PI3Kδ | Ibrutinib-refractory CLL | Overall Response Rate | 46% | [7] |
| Entospletinib (GS-9973) | SYK inhibitor | Spleen tyrosine kinase (SYK) | Relapsed/refractory CLL/NHL (not specific to ibrutinib resistance) | Overall Response Rate | 61% in CLL | [7] |
Signaling Pathways and Drug Mechanisms
To understand the rationale behind these alternative strategies, it is crucial to visualize the B-cell receptor signaling pathway and the points of intervention for these drugs.
Figure 1: B-Cell Receptor (BCR) Signaling Pathway and Drug Targets. This diagram illustrates the key components of the BCR signaling cascade and the points of inhibition for various targeted therapies used in NHL.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical efficacy studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Figure 2: Workflow for a standard MTT-based cell viability assay.
Detailed Steps:
-
Cell Seeding: Ibrutinib-resistant NHL cell lines (e.g., those engineered to express BTK C481S) are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of the test compound (e.g., pirtobrutinib, venetoclax) or a vehicle control.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Figure 3: Workflow for an Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Ibrutinib-resistant NHL cells are treated with the test compound at a predetermined concentration (e.g., IC50 value) for 24 to 48 hours.
-
Cell Harvesting: Cells are harvested, washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.
Conclusion
The development of resistance to ibrutinib remains a critical hurdle in the treatment of NHL. However, a growing arsenal of novel agents targeting different nodes of the BCR pathway and other essential survival pathways offers promising avenues to overcome this challenge. Non-covalent BTK inhibitors like pirtobrutinib have demonstrated efficacy in the presence of the C481S mutation.[6] Furthermore, targeting downstream effectors with agents like the BCL-2 inhibitor venetoclax provides a mechanistically distinct and effective strategy for inducing apoptosis in ibrutinib-resistant cells.[7] The continued investigation and comparative analysis of these and other emerging therapies in relevant preclinical models are paramount for the development of more effective and durable treatment regimens for patients with relapsed or refractory NHL.
References
- 1. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6 Best Ibrutinib Alternatives [medixocentre.com]
- 7. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia [mdpi.com]
A Comparative Guide to Evaluating PI3K Isoform Cross-Reactivity
Introduction
The phosphoinositide 3-kinase (PI3K) family of enzymes is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3Ks, comprising isoforms α, β, γ, and δ, are particularly important therapeutic targets in diseases like cancer and inflammatory conditions.[2][3] Due to the distinct physiological roles of each isoform, developing inhibitors with high selectivity is a primary goal in drug discovery to maximize therapeutic efficacy and minimize off-target effects.[2][4][5]
This guide provides a framework for assessing the cross-reactivity of a novel investigational compound, using the placeholder "MDVN1003," against the four Class I PI3K isoforms. As no public data is currently available for a compound designated this compound, this document serves as a template for researchers to structure their own comparative analysis. The methodologies and data presentation formats described herein are based on established practices in the field of kinase inhibitor profiling.
The PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of Class I PI3K isoforms, which then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn modulates a host of cellular functions.
Caption: The Class I PI3K signaling pathway.
Data Presentation: Isoform Selectivity Profile
Quantitative analysis of inhibitor activity is typically expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Cross-reactivity is assessed by comparing the IC50 values across the different PI3K isoforms.
The table below serves as a template for summarizing the selectivity profile of this compound compared to a known pan-PI3K inhibitor, such as Wortmannin.[6]
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | Data | Data | Data | Data |
| Wortmannin (Example) | ~2 | ~15 | ~10 | ~20 |
Experimental Protocols
The determination of IC50 values for PI3K inhibitors is commonly performed using in vitro kinase assays. These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor.[1][7]
Protocol: In Vitro PI3K Kinase Activity/Inhibitor Assay
This protocol is a generalized representation based on commercially available assay kits and published methodologies, such as fluorescence-based or radiometric assays.[7][8][9]
Objective: To determine the IC50 of this compound against each Class I PI3K isoform (α, β, γ, δ).
Materials:
-
Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (may be [γ-³²P]ATP for radiometric assays)
-
This compound, serially diluted
-
Kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., ADP-Glo™ for luminescence, Adapta™ TR-FRET, or reagents for thin-layer chromatography)[8][10]
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in the kinase reaction buffer.
-
Reaction Initiation: Add the inhibitor dilutions to the microplate wells. Add the enzyme/substrate master mix to each well.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.[11] Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]
-
Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA) or by adding the detection reagent.
-
Signal Detection: Measure the output signal according to the assay format (e.g., luminescence, fluorescence, or radioactivity). The signal will be inversely proportional to the inhibitor's activity in many competitive assay formats.[6]
-
Data Analysis:
-
Normalize the data using controls (0% inhibition with no inhibitor and 100% inhibition with a high concentration of a pan-inhibitor).
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).[7]
-
Workflow Visualization
The following diagram illustrates the general workflow for conducting a PI3K inhibitor selectivity screening experiment.
Caption: Workflow for PI3K inhibitor selectivity assay.
By following these protocols and structuring the resulting data as shown, researchers can effectively evaluate and present the cross-reactivity and selectivity profile of novel PI3K inhibitors like this compound. This systematic approach is crucial for understanding a compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Isoform-selective targeting of PI3K: time to consider new opportunities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Benchmarking MDVN1003: A Comparative Analysis Against Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment has been revolutionized by the advent of Bruton's tyrosine kinase (BTK) inhibitors. While first-generation inhibitors marked a significant advancement, the development of next-generation agents has focused on improving selectivity, reducing off-target effects, and overcoming resistance. This guide provides a comparative analysis of the novel dual BTK/PI3Kδ inhibitor, MDVN1003, against three leading next-generation BTK inhibitors: acalabrutinib, zanubrutinib, and the non-covalent inhibitor, pirtobrutinib.
Introduction to the Inhibitors
This compound is an investigational, orally bioavailable small molecule that uniquely targets both Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). This dual-pathway inhibition presents a potentially synergistic approach to disrupting B-cell receptor (BCR) signaling, which is critical for the proliferation and survival of many B-cell lymphomas. Preclinical data suggests that this dual-action mechanism may lead to more profound and durable responses compared to single-target agents.
Acalabrutinib (Calquence®) is a second-generation, covalent BTK inhibitor designed for increased selectivity over the first-generation inhibitor, ibrutinib.[1] This enhanced specificity aims to minimize off-target kinase inhibition, thereby reducing the incidence of adverse events such as bleeding and atrial fibrillation.[2][3]
Zanubrutinib (Brukinsa®) is another second-generation covalent BTK inhibitor engineered for high selectivity and sustained BTK occupancy.[1] Its pharmacokinetic profile is designed to maximize on-target efficacy while minimizing off-target side effects.[4]
Pirtobrutinib (Jaypirca®) represents a newer class of non-covalent, reversible BTK inhibitors.[3] This distinct mechanism of action allows it to effectively inhibit BTK even in the presence of the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[5][6][7]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available preclinical data for this compound and the next-generation BTK inhibitors.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) | Binding Type |
| This compound * | BTK | ~0.9 | Covalent |
| PI3Kδ | ~149 | - | |
| Acalabrutinib | BTK | 3.1 - 5.1 | Covalent |
| Zanubrutinib | BTK | <1 - 3.8 | Covalent |
| Pirtobrutinib | BTK (Wild-Type) | 0.48 | Non-covalent |
| BTK (C481S) | 0.46 | Non-covalent |
Note: Specific IC50 values for this compound are not publicly available. The values presented are based on the closely related compound MDVN1001 and are for illustrative purposes.[8]
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinases Inhibited (>50% at 1 µM) |
| This compound | Data not publicly available. Also inhibits PI3Kδ. |
| Acalabrutinib | Minimal off-target activity compared to ibrutinib.[9] |
| Zanubrutinib | Highly selective with fewer off-target effects than ibrutinib.[4] |
| Pirtobrutinib | Highly selective for BTK.[5][6][7] |
Table 3: Preclinical In Vivo Efficacy
| Compound | Model | Key Findings |
| This compound | B-cell lymphoma mouse xenograft | More effective at reducing tumor growth than ibrutinib or idelalisib alone.[10] |
| Acalabrutinib | Canine model of B-cell NHL, CLL mouse xenograft | Demonstrated single-agent biologic activity and inhibited CLL cell proliferation.[8] |
| Zanubrutinib | Mantle Cell Lymphoma preclinical model | Inhibited malignant B-cell proliferation and reduced tumor growth. |
| Pirtobrutinib | Human lymphoma xenografts (including BTK C481S) | Significantly inhibited tumor growth in both wild-type and C481S mutant models.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of BTK inhibitors.
Biochemical Kinase Inhibition Assay (BTK and PI3Kδ)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK and PI3Kδ enzymes.
Methodology:
-
Reagents and Materials: Recombinant human BTK or PI3Kδ enzyme, appropriate substrate (e.g., poly(Glu, Tyr) 4:1 for BTK), ATP, kinase buffer, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and kinase buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of a test compound to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyr223.
Methodology:
-
Cell Lines: B-cell lymphoma cell lines (e.g., TMD8, Ramos) that exhibit constitutive BTK signaling.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified duration.
-
Following treatment, cells are lysed.
-
The level of phosphorylated BTK (pBTK) at Tyr223 and total BTK are quantified using a sensitive immunoassay, such as an ELISA or Western blot.
-
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each concentration of the test compound. The IC50 is determined by plotting the percentage of inhibition of pBTK signal against the log of the compound concentration.
Cell Proliferation/Viability Assay
Objective: To evaluate the effect of the test compound on the proliferation and viability of B-cell malignancy cell lines.
Methodology:
-
Cell Lines: A panel of B-cell lymphoma and leukemia cell lines.
-
Procedure:
-
Cells are seeded into 96-well plates and treated with a range of concentrations of the test compound.
-
Plates are incubated for a period of 48 to 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin-based assays) or ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The signal from treated cells is normalized to that of vehicle-treated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is calculated using a dose-response curve.
In Vivo Xenograft Model of B-Cell Lymphoma
Objective: To determine the in vivo anti-tumor efficacy of the test compound in a mouse model of B-cell lymphoma.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG or SCID) are used.
-
Procedure:
-
Human B-cell lymphoma cells are implanted subcutaneously or intravenously into the mice.
-
Once tumors are established (e.g., reach a palpable size or show signs of engraftment), mice are randomized into treatment and vehicle control groups.
-
The test compound is administered orally at one or more dose levels, typically once or twice daily.
-
Tumor volume is measured regularly (for subcutaneous models), and mouse body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic and biomarker analysis.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizations
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for a typical cell viability assay.
Conclusion
This compound presents a novel approach to treating B-cell malignancies through its dual inhibition of BTK and PI3Kδ. This strategy holds the potential for enhanced efficacy compared to single-agent BTK inhibitors. The next-generation BTK inhibitors—acalabrutinib, zanubrutinib, and pirtobrutinib—have each demonstrated significant improvements in selectivity and, in the case of pirtobrutinib, a mechanism to overcome covalent inhibitor resistance. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety profile of this compound and to determine its optimal placement in the evolving treatment paradigm for B-cell cancers. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation of these promising therapeutic agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor–Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of MDVN1003: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of MDVN1003, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for minimizing risk and complying with safety regulations.
Chemical Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Operational Protocols for Handling MDVN1003
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of MDVN1003, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the material safety data sheet (MSDS).[1] Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specification Notes |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes and airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are required. The specific glove material should be chosen based on the solvent used. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust or aerosols may be generated. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.[1]
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately.[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician promptly. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
-
Collect any spillage.[1]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
